2-(3-Chloropyridin-2-YL)Acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMEUZXAQIFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632583 | |
| Record name | (3-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885167-73-7 | |
| Record name | (3-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Chloropyridin-2-yl)acetic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chloropyridin-2-yl)acetic acid is a halogenated pyridine derivative with a carboxylic acid functional group. This compound and its isomers are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to known bioactive molecules and their potential as versatile building blocks for the synthesis of more complex heterocyclic systems. The presence of the chloro- and acetic acid moieties on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable scaffold for developing novel therapeutic agents. Derivatives of closely related chloropyridinyl acetic acids have shown promise in various therapeutic areas, including as anti-inflammatory, antibacterial, and antifungal agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and potential biological relevance of this compound.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the public domain, the fundamental properties can be established. Data for isomeric and related compounds are provided for comparison.
| Property | This compound | 2-(5-Chloropyridin-2-yl)acetic acid (Isomer)[1] | 2-(6-Chloropyridin-3-yl)acetic acid (Isomer)[1][2] |
| Molecular Formula | C₇H₆ClNO₂[3] | C₇H₆ClNO₂[1] | C₇H₆ClNO₂[1][2] |
| Molecular Weight | 171.58 g/mol [3] | 171.58 g/mol [1] | 171.58 g/mol [1][2] |
| CAS Number | 885167-73-7[3] | 1000522-43-9[1] | 39891-13-9[2] |
| Appearance | Solid (predicted)[4] | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
Note: One major supplier explicitly states that they do not collect analytical data for this compound[3].
Spectral Data Interpretation
Specific spectral data for this compound is not publicly available. However, based on its structure, the expected spectral characteristics can be inferred by comparison with related compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and the two protons of the methylene group. The chemical shifts of the pyridine protons will be influenced by the positions of the chloro and acetic acid substituents. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the position of which is dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the five carbons in the pyridine ring will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom.
FT-IR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The spectrum will also show C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1600-1400 cm⁻¹ region, and a C-Cl stretching vibration.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (171.58). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and other fragments of the pyridine ring.
Synthesis Methodology
Proposed Synthetic Pathway: From 2,3-Dichloropyridine
This proposed synthesis involves a three-step process:
-
Selective Lithiation and Silylation: Introduction of a trimethylsilyl (TMS) group at the 2-position.
-
Palladium-Catalyzed Cross-Coupling: Introduction of an acetate equivalent.
-
Hydrolysis: Conversion of the acetate group to the final carboxylic acid.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Trimethylsilyl-3-chloropyridine
-
To a solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-trimethylsilyl-3-chloropyridine.
Step 2: Synthesis of Ethyl 2-(3-chloropyridin-2-yl)acetate
-
Combine 2-trimethylsilyl-3-chloropyridine, ethyl bromoacetate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base in a reaction vessel under an inert atmosphere.
-
Add a solvent such as toluene or dioxane.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield ethyl 2-(3-chloropyridin-2-yl)acetate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-(3-chloropyridin-2-yl)acetate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Figure 2: Experimental workflow for the proposed synthesis.
Biological Relevance and Potential Applications
While direct biological studies on this compound are limited, the broader class of chloropyridine derivatives and related acetic acid compounds has demonstrated a range of biological activities, suggesting potential therapeutic applications for this molecule and its derivatives.
-
Anti-inflammatory Activity: Esters of chloropyridinyl compounds with nonsteroidal anti-inflammatory drugs (NSAIDs) have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease, suggesting that the chloropyridine moiety can be incorporated into molecules with anti-inflammatory properties[5].
-
Antimicrobial and Antifungal Activity: The pyridine ring is a common scaffold in many antimicrobial and antifungal agents. Derivatives of this compound have shown fungicidal and antiviral activities[6].
-
Kinase Inhibition: The pyridine scaffold is a key component of many kinase inhibitors used in oncology. The potential for derivatives of this compound to act as kinase inhibitors, for example, targeting the ATR protein kinase, has been explored in the broader chemical space of pyridine-containing compounds.
The logical relationship for its potential role as a kinase inhibitor is depicted below.
Figure 3: Potential role as a kinase inhibitor scaffold.
Conclusion
This compound represents a valuable, yet under-characterized, chemical entity with significant potential for applications in drug discovery and materials science. While a comprehensive experimental dataset for its physicochemical properties is currently lacking in the public domain, this technical guide provides a foundational understanding of its expected characteristics based on its chemical structure and comparison with related compounds. The proposed synthetic pathway offers a viable route for its preparation, enabling further research into its properties and potential applications. The demonstrated biological activities of its derivatives underscore the importance of this scaffold in the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Chloro-2-pyridinyl)acetic acid CAS 885167-73-7 Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(3-Chloropyridin-2-YL)Acetic Acid
CAS Number: 885167-73-7
This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-2-YL)Acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, proposed synthesis and analytical protocols, and its potential applications in medicinal chemistry.
Core Compound Properties
This compound is a pyridine derivative with a carboxylic acid functional group. Its structure makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 885167-73-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (3-chloropyridin-2-yl)acetic acid, 3-Chloropyridine-2-acetic acid | [2] |
| SMILES | Clc1c(nccc1)CC(=O)O | [1] |
| InChI | 1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.[3][4]
Proposed Synthesis of this compound
A potential starting material for the synthesis is 2,3-dichloropyridine. The synthesis could proceed through a nucleophilic substitution reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.
Step 1: Cyanation of 2,3-Dichloropyridine
-
Reaction: 2,3-Dichloropyridine is reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reagents and Conditions:
-
2,3-Dichloropyridine (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
DMSO
-
Heat at 100-120 °C for 4-6 hours.
-
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-chloro-3-cyanopyridine, is then purified by column chromatography.
Step 2: Hydrolysis of 2-Chloro-3-cyanopyridine
-
Reaction: The nitrile group of 2-chloro-3-cyanopyridine is hydrolyzed to a carboxylic acid.
-
Reagents and Conditions:
-
2-Chloro-3-cyanopyridine (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Reflux for 8-12 hours.
-
-
Work-up:
-
Acidic Hydrolysis: The reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., NaOH). The product is then extracted with an organic solvent.
-
Basic Hydrolysis: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Analytical Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include peaks for the pyridine ring protons and the methylene protons of the acetic acid side chain.
-
¹³C NMR: Expected signals would include peaks for the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode would be suitable to observe the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and C-Cl stretching vibrations.
The following diagram outlines a general analytical workflow for the characterization of the final product.
Caption: General analytical workflow for compound characterization.
Potential Applications in Drug Discovery
While there is limited information on the direct biological activity of this compound, the 3-chloropyridin-2-yl moiety is present in various molecules with reported biological activities, including fungicidal, antiviral, and insecticidal properties.[5] This suggests that this compound is a valuable scaffold for the synthesis of novel bioactive compounds.
The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, to generate libraries of new chemical entities for screening in drug discovery programs.
The diagram below illustrates the potential role of this compound as a building block in the development of new therapeutic agents.
Caption: Role of this compound in drug discovery.
Safety Information
Based on available data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
2-(3-Chloropyridin-2-YL)Acetic acid molecular structure
An In-depth Technical Guide on the Molecular Structure of 2-(3-Chloropyridin-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes a summary of its physicochemical properties, spectroscopic data, a plausible synthetic route, and relevant experimental protocols. Furthermore, potential biological activities and associated signaling pathways for derivatives of this compound are discussed.
Molecular Structure and Properties
This compound is a substituted pyridine derivative containing a carboxymethyl group at position 2 and a chlorine atom at position 3 of the pyridine ring. Its structural and chemical properties are summarized below.
Chemical Identifiers and Properties
The key identifiers and physicochemical properties of this compound are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | (3-Chloropyridin-2-yl)acetic acid, 3-Chloro-2-pyridineacetic acid | |
| CAS Number | 885167-73-7 | |
| Chemical Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 295.9 ± 25.0 °C at 760 mmHg | |
| InChI | 1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| InChI Key | SAIMEUZXAQIFDD-UHFFFAOYSA-N | |
| SMILES String | Clc1c(nccc1)CC(=O)O |
Synthesis Pathway
A plausible synthetic route for this compound can be conceptualized starting from 2,3-dichloropyridine. The workflow involves a selective nucleophilic substitution followed by hydrolysis.
Spectroscopic Characterization
While specific spectra for this compound were not found in the provided search results, the expected spectroscopic characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group adjacent to the carboxylic acid. The chemical shifts and coupling constants of the pyridine protons would be characteristic of a 2,3-disubstituted pyridine system. The methylene protons would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule: five for the pyridine ring and one each for the methylene and carboxyl groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹).[3][4][5] A sharp, strong absorption for the C=O stretch of the carboxyl group is expected around 1700 cm⁻¹.[3][5] C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Biological Activity and Signaling Pathways
There is limited direct information on the biological activity of this compound itself. However, derivatives containing the 3-chloropyridin-2-yl moiety have shown notable biological activities. For instance, a complex molecule incorporating this structure has demonstrated fungicidal and antiviral properties against the tobacco mosaic virus.[6]
Furthermore, other pyridine-containing compounds are known to act as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival and is often targeted in cancer therapy.[7] Derivatives of similar pyridine acetic acids are explored as potential inhibitors in this pathway.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis of derivatives from similar pyridine acetic acids are available and can be adapted.
General Protocol for Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine.[7][8]
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up by pouring the mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Information
For related chloropyridine acetic acids, the following hazard statements have been noted:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated fume hood.[8]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid [webbook.nist.gov]
- 5. Acetic acid(64-19-7) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(3-Chloropyridin-2-YL)Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-(3-chloropyridin-2-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Introduction
Pyridylacetic acid derivatives are key structural motifs in a wide array of pharmacologically active compounds. The specific regioisomer, this compound, with its unique substitution pattern, offers a versatile scaffold for the development of novel therapeutic agents. The presence of the chloro substituent and the carboxylic acid moiety provides multiple points for further chemical modification, making it a desirable starting material for the synthesis of complex molecules. This guide explores two robust and scientifically sound strategies for its synthesis: the Malonic Ester Synthesis and a pathway involving Cyanation followed by Hydrolysis.
Proposed Synthetic Pathways
Two principal retrosynthetic pathways for the preparation of this compound are detailed below. Both routes commence from readily available substituted pyridine derivatives.
Route 1: Malonic Ester Synthesis Pathway
This classic approach utilizes the well-established malonic ester synthesis to construct the acetic acid side chain.[1][2] The proposed pathway starts from 2,3-dichloropyridine, with the initial step being a nucleophilic aromatic substitution (SNAr) reaction with diethyl malonate. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack. The synthesis proceeds through the formation of a malonic ester intermediate, followed by hydrolysis and decarboxylation to yield the target compound.[3][4]
Route 2: Cyanation and Hydrolysis Pathway
An alternative strategy involves the introduction of the acetic acid precursor via a nitrile intermediate. This pathway is proposed to start from 2-methyl-3-chloropyridine. The synthesis commences with the radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide source to form the corresponding acetonitrile derivative.[5] Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.[6]
References
- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
2-(3-Chloropyridin-2-yl)acetic acid is a pyridine derivative with a carboxymethyl group at the 2-position and a chlorine atom at the 3-position of the pyridine ring.
IUPAC Name: (3-Chloro-2-pyridinyl)acetic acid
Synonyms:
-
This compound
-
3-Chloro-2-pyridineacetic acid
A hydrochloride salt of this compound is also commercially available: this compound hydrochloride.[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data for related isomers, the following properties can be summarized. It is important to note that properties of isomers, such as 2-(5-chloropyridin-2-yl)acetic acid and 2-(6-chloropyridin-3-yl)acetic acid, are often reported and should not be confused with the target compound.
| Property | Data | Source |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| CAS Number | 885167-73-7 | |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, general synthetic strategies for pyridylacetic acid derivatives can be adapted. One potential route could involve the hydrolysis of the corresponding ethyl ester, which in turn could be synthesized from 2,3-dichloropyridine.
General Synthetic Approach (Hypothetical):
A plausible synthetic route could start from 2,3-dichloropyridine. This approach is based on established organometallic cross-coupling reactions followed by functional group manipulations.
DOT Script for a potential synthetic workflow:
Caption: A potential synthetic workflow for this compound.
Experimental Protocol for a Related Compound (Synthesis of 3-acetyl-2-chloropyridine):
A patented method for the synthesis of 3-acetyl-2-chloropyridine from 2-chloronicotinic acid provides insight into the reactivity of related precursors.[3]
-
Step 1: Salt Formation: 2-Chloronicotinic acid is reacted with a lithium-containing compound (e.g., lithium hydroxide monohydrate) to form the lithium salt of 2-chloronicotinic acid.[3]
-
Step 2: Grignard Reaction: The dried lithium salt is then reacted with a Grignard reagent, such as methyl magnesium bromide, to yield 3-acetyl-2-chloropyridine.[3]
This protocol highlights a viable method for functionalizing the pyridine ring at the 3-position, which could be a starting point for developing a synthesis for the target acetic acid derivative.
Biological Activity and Signaling Pathways
There is currently a significant lack of publicly available data on the specific biological activity and mechanism of action of this compound. While many pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects, it is not possible to extrapolate these activities to the specific compound without experimental evidence.
Derivatives of pyridinyl acetic acid have been investigated for various therapeutic applications. For instance, some have been explored as anti-inflammatory agents. However, without screening data or target identification for this compound, a signaling pathway diagram would be speculative and is therefore not provided.
Researchers interested in the pharmacological potential of this compound would need to conduct initial biological screenings against various cell lines and targets to identify any significant activity.
Conclusion and Future Directions
This compound is a readily identifiable chemical entity with a defined structure. However, there is a notable gap in the scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and its biological activity profile.
For drug development professionals and researchers, this compound represents an underexplored scaffold. Future work should focus on:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, solubility, pKa, and other key parameters.
-
Development of a Robust Synthetic Protocol: Optimization of a synthetic route to allow for scalable and efficient production.
-
Comprehensive Biological Screening: Evaluation of its activity against a broad range of biological targets to identify potential therapeutic applications.
The information provided herein serves as a foundational guide for researchers initiating studies on this compound.
References
Synthetic Pathways to 2-(3-Chloropyridin-2-yl)acetic Acid: A Technical Guide
Abstract
This technical guide provides a detailed examination of the primary synthetic routes for obtaining 2-(3-chloropyridin-2-yl)acetic acid, a key building block in pharmaceutical and agrochemical research. Two core pathways are presented, starting from readily available precursors: 2,3-dichloropyridine and 2-chloronicotinic acid. This document furnishes detailed, step-by-step experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a laboratory setting. The methodologies are compiled from established chemical principles and analogous transformations reported in the scientific literature.
Introduction
This compound is a substituted heteroaromatic acetic acid derivative of significant interest in medicinal chemistry. Its structural motif is present in various biologically active compounds. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This guide outlines two robust and scientifically sound strategies for its preparation: a nucleophilic substitution route starting from 2,3-dichloropyridine and a homologation route commencing with 2-chloronicotinic acid.
Route 1: Synthesis from 2,3-Dichloropyridine via Malonic Ester Condensation
This pathway is predicated on the nucleophilic aromatic substitution of the highly activated chlorine atom at the C2 position of the pyridine ring by a malonate anion. The subsequent hydrolysis and decarboxylation of the resulting malonic ester derivative yield the target acetic acid.
Workflow Diagram: Route 1
Experimental Protocol: Route 1
Step 1: Synthesis of Diethyl 2-(3-chloropyridin-2-yl)malonate
-
To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Wash the NaH with dry hexanes and decant to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of diethyl malonate (1.1 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of diethyl malonate.
-
Add a solution of 2,3-dichloropyridine (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction of chloroarenes with malonate anions is a well-established procedure.[1][2]
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 2-(3-chloropyridin-2-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified diethyl 2-(3-chloropyridin-2-yl)malonate (1.0 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
-
Heat the acidified solution gently to 50-60 °C to promote decarboxylation until gas evolution stops.
-
Cool the solution to induce precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data: Route 1
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Typical Yield |
| 1 | 2,3-Dichloropyridine | Diethyl Malonate (1.1 eq.) | NaH (1.1 eq.) | THF | 60-80% |
| 2 | Diethyl malonate derivative | NaOH (2.5 eq.) | HCl (to pH 2-3) | EtOH/H₂O | 85-95% |
| Overall | 2,3-Dichloropyridine | - | - | - | 51-76% |
Note: Yields are estimated based on analogous chemical transformations and may vary based on specific reaction conditions.
Route 2: Synthesis from 2-Chloronicotinic Acid via Arndt-Eistert Homologation
This classic homologation reaction extends the carbon chain of a carboxylic acid by one methylene group. The process involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with diazomethane to form an α-diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene intermediate, which is trapped by water to furnish the desired acetic acid product.[3][4][5][6]
Workflow Diagram: Route 2
References
An In-depth Technical Guide to the Theoretical Properties of 2-(3-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-(3-Chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document leverages computational predictions and comparative analysis with related isomers to offer valuable insights into its physicochemical characteristics, spectral properties, and potential for further research. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.
Introduction
Pyridineacetic acids and their derivatives are significant scaffolds in organic synthesis and are recognized as important building blocks for pharmaceuticals. The introduction of a chlorine atom to the pyridine ring can substantially alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This compound is one such derivative with potential applications in various therapeutic areas. Understanding its theoretical properties is a crucial first step in elucidating its structure-activity relationships and guiding rational drug design. This whitepaper outlines the predicted physicochemical and spectral properties of the title compound, provides standardized experimental protocols for its characterization, and visualizes key workflows and potential biological interactions.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties have been estimated using established computational models and quantitative structure-property relationship (QSPR) algorithms.[1]
Table 1: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | Predicted Value for this compound | 2-(5-Chloropyridin-2-yl)acetic acid[2] | 2-(6-Chloropyridin-3-yl)acetic acid[3] | 2-(2-Chloropyridin-3-yl)acetic acid |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol |
| pKa (acidic) | ~4.0 - 4.5 | Data not available | Data not available | Data not available |
| logP | ~1.2 - 1.5 | Data not available | 1.3 | Data not available |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| Rotatable Bonds | 2 | 2 | 2 | 2 |
| Topological Polar Surface Area | 50.2 Ų | 50.2 Ų | 50.2 Ų | 50.2 Ų |
Note: Predicted values for the title compound are estimates based on computational models. Values for isomers are sourced from PubChem where available.
Predicted Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the predicted spectral data for this compound. These predictions are generated using computational algorithms and serve as a guide for experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | dd | 1H | Pyridine H-6 |
| ~7.80 | dd | 1H | Pyridine H-4 |
| ~7.30 | dd | 1H | Pyridine H-5 |
| ~4.00 | s | 2H | -CH₂- |
| ~10-12 (broad) | s | 1H | -COOH |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (acid) |
| ~152 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~139 | Pyridine C-4 |
| ~132 | Pyridine C-3 |
| ~124 | Pyridine C-5 |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorptions (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1420 | Medium | C-O-H bend |
| ~1100 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
For mass spectrometry, the predicted monoisotopic mass is 171.0087 g/mol . Key fragmentation patterns in electron ionization (EI) would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.[4]
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, based on standard laboratory practices for similar compounds.
Synthesis Protocol
A plausible synthetic route could involve the hydrolysis of the corresponding ethyl ester, ethyl 2-(3-chloropyridin-2-yl)acetate.
-
Ester Hydrolysis:
-
Dissolve ethyl 2-(3-chloropyridin-2-yl)acetate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern for structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Visualizations
Logical Relationship of the Technical Guide
Caption: Structure of this technical guide.
General Experimental Workflow for Compound Characterization
Caption: A standard workflow for the synthesis and characterization of a novel chemical entity.
Hypothetical Signaling Pathway Involvement
Given that many pyridine-containing compounds exhibit inhibitory activity against kinases, a hypothetical pathway is presented below. This is a generalized representation and is not based on experimental data for this compound.
Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.
Conclusion
This technical guide provides a foundational set of predicted physicochemical and spectroscopic data for this compound. While experimental validation is essential, these computational predictions offer valuable insights for researchers in the fields of drug discovery and chemical synthesis. The outlined protocols and workflow provide a framework for the practical characterization of this and similar novel compounds. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
References
- 1. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]
- 2. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Review of 2-(3-Chloropyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(3-Chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this review also encompasses data from closely related analogues to offer a comprehensive understanding of its potential synthesis, chemical characteristics, and biological activities.
Chemical Properties and Data
This compound is a pyridine derivative with a carboxymethyl substituent at the 2-position and a chlorine atom at the 3-position. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | PubChem |
| Molecular Weight | 171.58 g/mol | PubChem |
| CAS Number | 885167-73-7 | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1=CC=C(N=C1CC(=O)O)Cl | PubChem |
| InChI Key | SAIMEUZXAQIFDD-UHFFFAOYSA-N | Sigma-Aldrich |
Proposed Synthesis
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 3-Chloro-2-methylpyridine N-oxide
-
To a solution of 3-chloro-2-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 volumes), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (3-Chloropyridin-2-yl)acetonitrile
-
Treat the 3-chloro-2-methylpyridine N-oxide (1.0 eq) with acetic anhydride (Ac₂O, 3.0 eq) and heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethanol and add an aqueous solution of potassium cyanide (KCN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.
-
Purify by column chromatography.
Step 3: Synthesis of this compound
-
To the (3-chloropyridin-2-yl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Monitor the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide to pH 3-4.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Quantitative Data of Analogous Compounds
Direct experimental data for this compound is scarce. The following tables summarize reported data for closely related compounds to provide a reference for expected yields and spectral characteristics.
Table 1: Synthesis Yields of Related Chloropyridine Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Ethyl 2-chloronicotinate | 3-Dimethylamino-acrolein | Cyanoacetic acid ethyl ester, piperidine, acetic acid, toluene, then HCl | 69 | [Patent] |
| 3-Acetyl-2-chloropyridine | 2-Chloronicotinic acid | 1. LiOH·H₂O, 2. MeMgBr | High | [Patent] |
| 2-(2,6-dichloropyridin-4-yl)acetonitrile | 2,6-Dichloropyridine | 1. 4-Iodo conversion, 2. Pd-catalyzed cyanation | 60-80 | [Review] |
Table 2: Spectroscopic Data for a Related Pyridinylacetic Acid Derivative
No specific spectroscopic data for this compound has been found in the reviewed literature. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would be required to fully characterize the synthesized compound.
Potential Biological Activities and Targets
While the biological profile of this compound has not been explicitly reported, the broader class of pyridine and acetic acid derivatives has shown a wide range of pharmacological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.
Figure 2: Potential biological activities and molecular targets for this compound based on related compounds.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties. For instance, certain pyridine-ureas have shown potent anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin. The mechanism of action for some of these compounds involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). Additionally, pyranopyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, and colorectal carcinoma.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. Novel nicotinic acid derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of these compounds may involve the disruption of bacterial cellular processes.
Enzyme Inhibition
Derivatives of pyridinylacetic acid have been identified as potent enzyme inhibitors. For example, (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives are effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1] Other related structures have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[2]
Anticonvulsant and Other CNS Activities
Substituted pyridine derivatives have been evaluated for their effects on the central nervous system (CNS). Some compounds have shown significant anticonvulsant activity in animal models of seizures.[3][4] This suggests that the pyridine scaffold can be modified to target ion channels or receptors in the brain.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the chemistry and biological activities of related compounds, it is a viable candidate for further investigation in several areas of drug discovery. The proposed synthetic route provides a practical starting point for its preparation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, including cancer cell lines, microbial strains, and key enzymes. Structure-activity relationship (SAR) studies of its derivatives could lead to the identification of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-Chloropyridin-2-yl)acetic Acid: Synthesis, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Chloropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid that has garnered interest as a versatile building block in medicinal chemistry. Its substituted pyridine core is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. Additionally, it explores the biological activities of its derivatives and outlines detailed experimental protocols for key synthetic transformations.
Introduction
Substituted pyridylacetic acids are a significant class of compounds in pharmaceutical research and development. The presence of both a pyridine ring and a carboxylic acid moiety provides multiple points for chemical modification, making them valuable scaffolds for the synthesis of diverse molecular architectures. This compound, with its specific substitution pattern, serves as a key intermediate in the preparation of a range of derivatives with potential therapeutic applications.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a standalone publication, suggesting it may have been initially prepared as an intermediate in a broader synthetic program or disclosed within a patent. The CAS number for this compound is 885167-73-7.[1][2][3][4] Its hydrochloride salt is also commercially available under the CAS number 1092477-85-4. The development of synthetic routes to various pyridylacetic acid derivatives has been an active area of research, with numerous methods established for their preparation, often starting from corresponding halopyridines.
Synthetic Methodologies
The synthesis of this compound and its derivatives typically involves the construction of the pyridylacetic acid core from a suitable pyridine precursor. General approaches to substituted 2-(pyridyl)acetic acid derivatives often commence with halopyridines.
A contemporary and versatile method for the synthesis of diverse substituted 2-(pyridyl)acetic acid derivatives is the three-component reaction involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[5][6] This approach highlights the reactivity of activated pyridine systems and their utility in constructing complex molecules.
General Experimental Workflow for the Synthesis of Pyridylacetic Acid Derivatives
The following diagram illustrates a generalized workflow for the synthesis of pyridylacetic acid derivatives, which could be adapted for the synthesis of this compound.
Key Experimental Protocols
While a specific protocol for the title compound is not detailed in the provided search results, protocols for the synthesis of related compounds and derivatives offer valuable insights into the necessary reaction conditions and procedures.
Protocol: Amide Synthesis from a Pyridylacetic Acid Derivative
This protocol describes a general method for the synthesis of amides from a pyridylacetic acid derivative using EDC/HOBt coupling agents.[7]
Materials:
-
2-(Dichloropyridin-4-yl)acetic acid (as a representative starting material)
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridylacetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.5 M).
-
Add HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Ester Synthesis via Fischer Esterification
This protocol outlines the synthesis of esters from a pyridylacetic acid derivative using acid-catalyzed esterification.[7]
Materials:
-
2-(Dichloropyridin-4-yl)acetic acid (as a representative starting material)
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
Procedure:
-
Dissolve the pyridylacetic acid (1.0 eq) in the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure to obtain the crude ester.
Biological Activities of Derivatives
While there is limited information on the biological activity of this compound itself, its derivatives have been investigated for various therapeutic applications. The 2-chloropyridine moiety is a key structural feature in a number of fungicides and insecticides.
Derivatives of 2-(pyridin-3-yloxy)acetamide have been designed and synthesized as potential anti-HIV agents, with some compounds showing moderate inhibitory activities against the wild-type HIV-1 strain.[8] Additionally, other pyridine derivatives have been explored for their anti-fibrotic, antibacterial, and anti-trypanosomatid activities.[9][10][11]
The following table summarizes the reported biological activities of some derivatives containing the chloropyridine or pyridylacetic acid scaffold.
| Derivative Class | Biological Activity | Reference |
| 2-(Pyridin-3-yloxy)acetamide Derivatives | Anti-HIV | [8] |
| 2-(Pyridin-2-yl) pyrimidine Derivatives | Anti-fibrotic | [9] |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Antibacterial | [10] |
| Pyridine-2,5-dicarboxylate Esters | Anti-trypanosomatid | [11] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antimicrobial | |
| N-Substituted-3-chloro-2-azetidinones | Antibacterial | [12] |
Signaling Pathways
The direct interaction of this compound with specific signaling pathways is not well-documented. However, its derivatives are often designed to target particular biological pathways implicated in disease. For instance, the development of kinase inhibitors frequently incorporates pyridine-based scaffolds. The PI3K/Akt/mTOR signaling pathway is a common target for such inhibitors.
The following diagram illustrates a simplified representation of a generic kinase inhibitor's mechanism of action, a concept relevant to the derivatives of the title compound.
Conclusion
This compound is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. While its own discovery and biological profile are not extensively detailed in the literature, the wide range of biological activities exhibited by its derivatives underscores the importance of this chemical scaffold. Further research into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in the field of drug discovery and development.
References
- 1. 3-Chloropyridine-2-acetic acid | CAS 885167-73-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 885167-73-7,2-(3-Chloro-2-pyridyl)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 885167-73-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Derivatization of 2-(3-Chloropyridin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(3-Chloropyridin-2-yl)acetic acid scaffold is a crucial building block in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, serving as key components in the development of novel therapeutic agents. The pyridine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern plays a vital role in modulating pharmacological properties.
Derivatives of pyridinylacetic acid have been investigated for various therapeutic applications, including as kinase inhibitors for oncology, and as antimicrobial agents.[1][2] The presence of a chlorine atom at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring provides two distinct points for chemical modification. This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize lead compounds. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the chloro-substituent can be modified through cross-coupling reactions to introduce aryl or alkyl groups.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through a multi-step sequence, beginning with the formation of the core acetic acid structure, followed by various derivatization reactions.
A plausible and efficient pathway to the core structure involves the synthesis of an acetonitrile intermediate followed by hydrolysis. This common strategy begins with a suitable precursor like 2-chloro-3-methylpyridine. The methyl group can be halogenated, typically using N-chlorosuccinimide (NCS) or sulfuryl chloride, to form 3-chloro-2-(chloromethyl)pyridine. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, yields 2-(3-chloropyridin-2-yl)acetonitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired this compound.
Once the core acid is obtained, its derivatives can be readily synthesized through standard organic transformations:
-
Esterification: Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a straightforward method for producing simple alkyl esters.
-
Amidation: The formation of amides is typically achieved by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine.
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyridine ring can be replaced with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki coupling reaction with a corresponding boronic acid. This allows for significant structural diversification to explore SAR.[3][4]
The following sections provide detailed protocols for these key transformations, along with data tables for summarizing results and diagrams to visualize the workflows and reaction pathways.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Synthesis and Derivatization
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Chlorination | 2-Chloro-3-methylpyridine | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (cat.) | CCl₄ | 77 | 4-6 | 75-85 |
| 2. Cyanation | 3-Chloro-2-(chloromethyl)pyridine, NaCN | - | DMSO | 25-50 | 2-4 | 80-90 |
| 3. Hydrolysis | 2-(3-Chloropyridin-2-yl)acetonitrile | 6M HCl (aq) | Dioxane | 100 | 12-18 | 70-85 |
| 4. Esterification | This compound, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | 85-95 |
| 5. Amidation | This compound, Benzylamine | EDC, HOBt, DIPEA | DMF | 0 to 25 | 12-18 | 70-90 |
| 6. Suzuki Coupling | Methyl 2-(3-chloropyridin-2-yl)acetate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8-12 | 65-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Table 2: Biological Activity of Representative Pyridine Derivatives
| Compound ID | Derivative Type | Target/Organism | Activity Metric | Value | Reference |
| P1 | 2″,4″-Dichlorophenyl pyrimidine | S. aureus | MIC | 45.37 µM | [3][4] |
| P2 | 4″-Nitrophenyl pyrimidine | S. aureus | MIC | 48.67 µM | [3][4] |
| P3 | 2"-Pyridinyl pyrimidine | DU-145 (Prostate Cancer) | IC₅₀ | 5 ± 1 µg/mL | [3][4] |
| K1 | Pyrimidine derivative | AURK A | IC₅₀ | 0.6 nM | [1] |
| K2 | Pyrimidine derivative | AURK B | IC₅₀ | 18 nM | [1] |
| K3 | Pyrazine derivative | FLT3 | IC₅₀ | 0.29 nM | [2] |
| A1 | 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Gram-positive bacteria | MIC | 0.25 µg/mL | [5] |
Note: This table presents data for structurally related pyridine derivatives to illustrate the potential biological activities. The specific activities of this compound derivatives would need to be determined experimentally.
Visualizations
References
- 1. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Chloropyridin-2-yl)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chloropyridin-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structural features, including the pyridine ring and the acetic acid moiety, provide multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their evaluation in various biological assays.
Synthesis of this compound and Derivatives
The synthesis of the parent compound can be achieved through a multi-step process starting from commercially available 2,3-dichloropyridine. Subsequent derivatization of the carboxylic acid group allows for the creation of a library of compounds for screening.
Protocol 1: Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile (Intermediate)
This protocol describes a potential route to a key intermediate, the corresponding acetonitrile, which can then be hydrolyzed to the desired acetic acid.
Materials:
-
2,3-Dichloropyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Sodium tert-butoxide
-
Aniline
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Synthesis of 3-Chloro-2-aminopyridine: A mixture of 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in toluene is reacted with aniline at 100°C. After cooling, the reaction mixture is worked up with hydrochloric acid and sodium hydroxide, followed by extraction with dichloromethane to yield 3-chloro-2-aminopyridine.
-
Diazotization and Cyanation: The 3-chloro-2-aminopyridine is subjected to a Sandmeyer-type reaction. It is first diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5°C). The resulting diazonium salt is then reacted with sodium cyanide in the presence of a copper catalyst to introduce the nitrile group, yielding 2-cyano-3-chloropyridine.
-
Formation of 2-(3-Chloropyridin-2-yl)acetonitrile: The 2-cyano-3-chloropyridine can be converted to the phenylacetic nitrile derivative through a suitable cross-coupling reaction.
Protocol 2: Hydrolysis of 2-(3-Chloropyridin-2-yl)acetonitrile to this compound
Materials:
-
2-(3-Chloropyridin-2-yl)acetonitrile
-
Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH)
-
Ethanol (if using KOH)
-
Water
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Acid Hydrolysis: Reflux a mixture of 2-(3-Chloropyridin-2-yl)acetonitrile with dilute sulfuric acid and water for several hours.[1]
-
Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., NaOH) and then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternative Basic Hydrolysis: The nitrile can be hydrolyzed using a solution of potassium hydroxide in ethanol, followed by acidification to yield the carboxylic acid.[2]
Protocol 3: Synthesis of Amide Derivatives from this compound
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for this compound and its derivatives.
Biological Applications and Experimental Protocols
Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and antiviral agents.
Antimicrobial and Antifungal Activity
Application Note: The pyridine moiety is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
-
Resazurin solution (as a growth indicator)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions, as well as to the growth control wells.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a growth indicator like resazurin.
References
Application Notes and Protocols for 2-(3-Chloropyridin-2-YL)Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 2-(3-chloropyridin-2-yl)acetic acid analogs. The information is curated for researchers in drug discovery and development, offering insights into potential therapeutic applications and detailed protocols for in vitro and in vivo evaluation.
Application Notes
The core structure of this compound suggests its potential as a versatile scaffold for developing novel therapeutic agents. Analogs of this compound may exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The pyridine ring is a common motif in many approved drugs, and its derivatives have been extensively studied for their diverse pharmacological effects. The chloro-substitution and the acetic acid side chain offer opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Potential
Pyridine derivatives are known to exhibit significant anticancer activity through various mechanisms.[1] Analogs of this compound may act as inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers. Inhibition of key kinases in this pathway can lead to cell cycle arrest and apoptosis. For instance, some pyridine-urea derivatives have shown potent inhibitory activity against breast cancer cell lines (MCF-7) with IC50 values surpassing those of standard drugs like doxorubicin.[2]
Antibacterial Activity
The growing threat of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyridine derivatives have been identified as promising candidates.[3] The mechanism of action for antibacterial pyridine compounds can vary, but some have been shown to disrupt bacterial cell membranes or inhibit essential enzymes. The antibacterial efficacy of this compound analogs should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Pyridine derivatives have been investigated for their anti-inflammatory effects, often mediated through the inhibition of inflammatory enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory cytokines.[4] The anti-inflammatory potential of these analogs can be assessed using in vivo models such as the carrageenan-induced paw edema assay.
Quantitative Data Summary
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound/Analog Type | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | MTT | 0.22 | [2] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast) | MTT | 1.88 | [2] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM (Leukemia) | Not Specified | logGI(50)=-6.06 | |
| Quinazoline-chalcone (14g) | K-562 (Leukemia) | Not Specified | 0.622 - 1.81 | |
| Pyrimidodiazepine (16c) | Various | Not Specified | High cytotoxic activity |
Table 2: Comparative Antibacterial Activity of Pyridine Derivatives
| Compound/Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkylated pyridine-based organic salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| N-alkylated pyridine-based organic salt (65) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
| 2-ethoxybenzylidene isonicotinohydrazide derivative (12) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [3] |
| Acetamide derivative (22) | E. coli, P. mirabilis | >6.25 |
Table 3: Comparative Anti-inflammatory Activity of Acetic Acid and Pyridine Derivatives
| Compound/Analog Type | Animal Model | Paw Edema Inhibition (%) | Reference |
| Phenoxy Acetic Acid Derivative (5f) | Rat | 63.35 | [4] |
| Phenoxy Acetic Acid Derivative (7b) | Rat | 46.51 | [4] |
| Thiazolo[4,5-b]pyridine derivative (7) | Rat | 47.2 | |
| Thiazolo[4,5-b]pyridine derivative (8) | Rat | 53.4 |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antibacterial Activity - Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol is for evaluating the acute anti-inflammatory activity of the test compounds in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test compound groups (different doses).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
Signaling Pathway
EGFR/PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Analogs of this compound may exert their anticancer effects by targeting one or more components of this pathway.
References
- 1. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 3. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
Application Notes and Protocols for 2-(3-Chloropyridin-2-YL)Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential reaction mechanisms of 2-(3-Chloropyridin-2-YL)Acetic acid, a valuable building block in medicinal chemistry and drug development. The presence of a reactive carboxylic acid moiety, a pyridine ring, and a chloro substituent allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of novel compounds.
Overview of Reactivity
This compound possesses three primary sites for chemical modification: the carboxylic acid group, the chlorine atom on the pyridine ring, and the pyridine ring itself. The main reaction types anticipated for this molecule include:
-
Esterification and Amidation: Standard transformations of the carboxylic acid group to form esters and amides.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the pyridine ring by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization of the C-Cl bond for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Decarboxylation: Loss of carbon dioxide from the acetic acid side chain, a known reaction for pyridylacetic acids.
Due to the limited availability of specific experimental data for this compound in the public domain, the following sections will detail the general mechanisms for these reactions and provide protocols based on closely related and analogous compounds.
Esterification of the Carboxylic Acid Group
The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through various esterification methods, most commonly the Fischer-Speier esterification.
Reaction Mechanism: Fischer-Speier Esterification
Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The mechanism proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol (Analogous to 2-(2,6-dichloropyridin-4-yl)acetic acid)
This protocol is adapted from procedures used for the esterification of similar substituted pyridylacetic acids.
Table 1: Reaction Parameters for Esterification
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol (e.g., Methanol, Ethanol) | Excess (serves as solvent) |
| Catalyst | |
| Concentrated Sulfuric Acid | Catalytic amount (2-3 drops) |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 4-8 hours |
| Work-up | |
| Solvent Removal | Under reduced pressure |
| Extraction Solvent | Ethyl acetate |
| Wash | Saturated aq. NaHCO3, Brine |
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction.
Reaction Mechanism
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocol (General, for Halopyridines)
This is a general protocol for the SNAr of halopyridines with amine nucleophiles. Specific conditions for this compound may require optimization.
Table 2: General Reaction Parameters for SNAr with Amines
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine (Primary or Secondary) | 1.1 - 2.0 eq |
| Base | |
| K2CO3, Cs2CO3, or organic base (e.g., Et3N) | 2.0 - 3.0 eq |
| Solvent | |
| DMF, DMSO, or NMP | Anhydrous |
| Reaction Conditions | |
| Temperature | 80 - 150 °C |
| Time | 12 - 24 hours |
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add the amine (1.1 - 2.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (80 - 150 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol (General, for Chloro-pyridines)
This is a general protocol for the Suzuki-Miyaura coupling of chloro-pyridines. The choice of ligand and base is crucial for a successful reaction.
Table 3: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| This compound or its ester | 1.0 eq |
| Boronic Acid or Ester | 1.2 - 1.5 eq |
| Catalyst System | |
| Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) | 1-5 mol% |
| Ligand (e.g., SPhos, XPhos, PPh3) | 2-10 mol% |
| Base | |
| K2CO3, K3PO4, Cs2CO3 | 2.0 - 3.0 eq |
| Solvent | |
| Dioxane/H2O, Toluene/H2O, or DMF | Degassed |
| Reaction Conditions | |
| Temperature | 80 - 120 °C |
| Time | 12 - 24 hours |
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), the palladium source, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (80 - 120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Decarboxylation
Pyridylacetic acids, particularly those with the acetic acid group at the 2- or 4-position, are known to undergo decarboxylation upon heating. The mechanism is thought to proceed through a zwitterionic intermediate.
Reaction Mechanism
The decarboxylation of 2-pyridylacetic acids is believed to occur via the following steps:
-
Formation of a Zwitterion: The acidic proton of the carboxylic acid transfers to the basic nitrogen of the pyridine ring, forming a zwitterion.
-
Elimination of CO2: The zwitterion undergoes decarboxylation to form a carbanionic intermediate.
-
Protonation: The carbanion is protonated by a proton source in the reaction medium to give the final product.
Caption: Decarboxylation Mechanism of 2-Pyridylacetic Acid.
Experimental Protocol (General)
This is a general procedure for the decarboxylation of pyridylacetic acids. The reaction is typically carried out by heating the compound in a suitable solvent.
Table 4: General Reaction Parameters for Decarboxylation
| Parameter | Value |
| Reactant | |
| This compound | 1.0 eq |
| Solvent | |
| High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) | - |
| Reaction Conditions | |
| Temperature | 180 - 250 °C |
| Time | 1 - 5 hours |
Procedure:
-
Place this compound in a reaction flask equipped with a reflux condenser.
-
Add a high-boiling solvent if necessary.
-
Heat the reaction mixture to a high temperature (180 - 250 °C) and monitor the evolution of CO2.
-
Maintain the temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it by distillation under reduced pressure.
-
Purify the resulting product by distillation or chromatography.
Conclusion
This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The protocols and mechanisms outlined in these application notes provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. It is important to note that the provided protocols are based on analogous systems and may require optimization for the specific substrate. Careful monitoring and characterization are essential for successful synthetic outcomes.
Application Notes and Protocols for N-acetylation of 2-aminopyridine using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly within the pharmaceutical industry. This process introduces an acetyl group onto a primary or secondary amine. The acetylation of 2-aminopyridine to produce N-(pyridin-2-yl)acetamide (also known as 2-acetamidopyridine) is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients.[1] This modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability.[1] The reaction is typically carried out using acetic anhydride as the acetylating agent, which offers high yields and straightforward purification.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the desired N-acetylated product.[1]
Data Presentation
The following table summarizes quantitative data from various protocols for the N-acetylation of 2-aminopyridine and related compounds using acetic anhydride.
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [1][3] |
| 2-Aminopyridine | Acetic Anhydride | Neat | 30–60 | ~1 | 95 | Not Reported | [2] |
| 2-Aminopyridine | Acetic Anhydride | Not Specified | 45 | 2.5 | High | Not Reported | [4] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | Not Reported | [1] |
Experimental Protocols
This section provides a detailed and reliable protocol for the N-acetylation of 2-aminopyridine, designed to produce high yield and purity.
Materials
-
2-Aminopyridine (9.41 g, 0.1 mol)
-
Acetic Anhydride (10.2 mL, 0.11 mol)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Procedure
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.41 g of 2-aminopyridine in 21 mL of acetic anhydride.[3]
-
Stir the mixture to ensure complete dissolution.
Reaction
-
The reaction is exothermic; therefore, the temperature should be carefully monitored and controlled. Maintain the temperature of the reaction mixture below 60°C, ideally between 30-45°C, using a water or ice bath as needed.[2][3][4]
-
Continue stirring the reaction mixture for 1 to 2.5 hours.[1][4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][4]
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice water with stirring. This will quench the excess acetic anhydride and precipitate the crude product.[2][4]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected solid with cold water to remove any residual acetic acid.[4]
-
For further purification, the aqueous mixture can be transferred to a separatory funnel and the product extracted with ethyl acetate.[1][3]
-
Combine the organic layers and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Remove the solvent using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.[1]
Purification
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to achieve high purity.[1][4]
-
Alternatively, if significant impurities are present, column chromatography on silica gel can be employed.[1]
-
Dry the purified crystals under vacuum.[4]
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Aminopyridine is toxic. Avoid inhalation and skin contact.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Visualizations
Caption: Workflow for N-acetylation of 2-aminopyridine.
References
Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-(3-Chloropyridin-2-YL)Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-(3-Chloropyridin-2-YL)acetic acid as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols for biochemical and cell-based assays, and data presentation guidelines to aid in the discovery and development of potent and selective kinase inhibitors for therapeutic applications.
Introduction: The Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors.[2][3] The compound this compound presents a versatile starting material, featuring a reactive chlorine atom and a carboxylic acid moiety that allow for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize inhibitory activity against various kinase targets.[4]
Synthetic Strategies for Derivatization
The chemical structure of this compound offers two primary points for chemical modification: the carboxylic acid group and the chloro-substituent on the pyridine ring. This allows for the generation of a diverse library of compounds to screen against a panel of kinases.
1. Amide and Ester Formation: The carboxylic acid moiety can be readily converted to a wide range of amides and esters. This is a common strategy to introduce new chemical functionalities that can interact with the target kinase and to modulate the physicochemical properties of the molecule.
2. Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyridine ring can be substituted with various aryl and heteroaryl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the exploration of the chemical space in the region of the kinase active site often referred to as the "selectivity pocket."
Key Experimental Protocols
The development of a kinase inhibitor follows a structured workflow, beginning with initial screening and progressing through lead optimization and in vivo studies.[1]
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro potency (e.g., IC50 value) of a compound against a target kinase. Specific conditions should be optimized for each kinase-inhibitor pair.[1][2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[2]
-
384-well white plates[2]
-
Plate reader for luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase and substrate in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control).[2]
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1][2]
-
Stop Reaction and Detect Signal: Add a stop solution (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.[2]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.[1]
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Parental cell line (as a control, if applicable)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)[1]
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).[1]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well.[1]
-
Signal Measurement: Measure the luminescence signal using a plate reader.[1]
-
Data Analysis: Calculate the percentage of proliferation inhibition. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[1]
Data Presentation
Quantitative data from kinase inhibition and cell-based assays should be summarized in clearly structured tables for easy comparison and evaluation of structure-activity relationships.
Table 1: Example In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase A | 150 |
| Derivative 2 | Kinase A | 75 |
| Derivative 3 | Kinase A | 25 |
| Staurosporine (Control) | Kinase A | 10 |
Table 2: Example Cell-Based Proliferation Data
| Compound ID | Cell Line | GI50 (µM) |
| Derivative 1 | Cancer Cell Line X | 5.2 |
| Derivative 2 | Cancer Cell Line X | 1.8 |
| Derivative 3 | Cancer Cell Line X | 0.5 |
| Positive Control | Cancer Cell Line X | 0.1 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
Application Notes and Protocols: 2-(3-Chloropyridin-2-yl)acetic Acid in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 2-(3-chloropyridin-2-yl)acetic acid. While direct synthesis of antifungal agents from this specific starting material is not extensively documented in publicly available literature, this document outlines a strategic approach based on the well-established antifungal activity of related pyridine derivatives, particularly pyridine amides.[1][2][3][4][5] This proposed pathway offers a promising avenue for the discovery of new antifungal candidates.
Introduction: The Potential of Pyridine Scaffolds in Antifungal Drug Discovery
The increasing prevalence of drug-resistant fungal infections necessitates the development of novel antifungal agents with unique mechanisms of action.[2] Pyridine-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal properties.[1][2] Several pyridine amide derivatives have shown potent activity against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus.[3][4]
The core concept presented here involves the bioisosteric replacement of a phenyl group, commonly found in existing antifungal agents, with a 3-chloropyridin-2-yl moiety. This substitution can modulate the compound's physicochemical properties, potentially enhancing its efficacy, altering its selectivity, or improving its pharmacokinetic profile. This compound serves as a versatile starting material for the synthesis of a library of novel acetamide derivatives for antifungal screening.
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of this compound with a variety of primary and secondary amines to generate a library of N-substituted 2-(3-chloropyridin-2-yl)acetamides. This can be achieved through standard amide bond formation protocols.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Herbicidal Properties of Pyridine Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicidal properties of pyridine acetic acid derivatives, focusing on their mechanism of action as synthetic auxins. Detailed protocols for key experiments are provided to enable researchers to effectively screen and characterize these compounds.
Introduction
Pyridine acetic acid derivatives are a class of synthetic herbicides that mimic the action of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species.[1] These compounds are particularly effective against broadleaf weeds and are widely used in agriculture.[1] Understanding their mechanism of action and having robust protocols for their evaluation are crucial for the development of new and effective herbicidal agents.
Mechanism of Action: The Auxin Signaling Pathway
Pyridine acetic acid derivatives exert their herbicidal effects by disrupting the normal auxin signaling pathway in plants.[1] At the molecular level, these synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive promoter elements (AuxREs) in the DNA and activate the transcription of auxin-responsive genes. The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of pyridine acetic acid derivatives can be quantified using various metrics, such as the half-maximal effective dose (ED50) and the half-maximal inhibitory concentration (IC50). The following tables summarize the herbicidal activity of selected pyridine acetic acid derivatives against different plant species.
Table 1: Whole-Plant Herbicidal Activity (ED50) of Pyridine Carboxylic Acid Herbicides
| Herbicide | Canola (g ae/ha) | Squash (g ae/ha) | Okra (g ae/ha) |
| Aminopyralid | 60.3 | 21.1 | 10.3 |
| Picloram | 227.7 | 23.3 | 17.3 |
| Clopyralid | > ED50 not reached | > ED50 not reached | > ED50 not reached |
| Triclopyr | 37.3 | 7.8 | 88.2 |
| Aminocyclopyrachlor* | 112.9 | 6.6 | 14.6 |
Note: Aminocyclopyrachlor is a pyrimidine carboxylic acid, included for comparison due to its similar mode of action.
Table 2: In Vitro IAA Inhibition and Herbicidal Activity of Novel 6-Indolylpyridine Derivatives
| Compound | IAA in vitro Inhibition IC50 (µM) | Inhibition Rate at 30 g ai/ha vs. Echinochloa crus-galli (%) | Inhibition Rate at 7.5 g ai/ha vs. Broadleaf Weeds (%) |
| 9q | Not Reported | 90-100 | > 90 |
| 9u | 6.153 | 90-100 | > 90 |
| 9v | Not Reported | 90-100 | > 90 |
| 9w | 4.389 | 90-100 | > 90 |
| Halauxifen-methyl (Commercial Standard) | 9.061 | Not Reported | > 90 |
Table 3: Root Growth Inhibition of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acid Derivatives against Arabidopsis thaliana
| Compound | Inhibition of Root Growth at 0.5 µmol/L (%) |
| S202 | 78.4 |
| Florpyrauxifen (Commercial Standard) | 33.8 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the herbicidal properties of pyridine acetic acid derivatives.
Protocol 1: Whole-Plant Herbicidal Efficacy Bioassay (Dose-Response)
Objective: To determine the dose-dependent herbicidal activity of pyridine acetic acid derivatives on whole plants and to calculate the ED50 value.
Materials:
-
Test compounds (pyridine acetic acid derivatives)
-
Susceptible plant species (e.g., Brassica napus (canola), Cucurbita pepo (squash), Abelmoschus esculentus (okra))
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse or growth chamber with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)
-
Laboratory sprayer calibrated to deliver a precise volume
-
Solvent for dissolving compounds (e.g., acetone with a surfactant)
-
Deionized water
Procedure:
-
Plant Preparation: Sow seeds of the selected plant species in pots. Allow the plants to grow to the 2-4 true leaf stage.
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent. Create a series of dilutions to achieve a range of at least 6-8 different application rates (doses). Include a solvent-only control.
-
Herbicide Application: Transfer the plants to a laboratory sprayer. Apply the different doses of the test compounds to the foliage of the plants, ensuring uniform coverage. Treat a minimum of 4-6 replicate pots per dose.
-
Incubation: Return the treated plants to the greenhouse or growth chamber. Water the plants as needed, avoiding washing the herbicide off the leaves.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (plant death). Additionally, harvest the above-ground biomass of each plant and determine the fresh or dry weight.
-
Data Analysis: Calculate the percent inhibition of growth for each dose relative to the untreated control. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the ED50 value (the dose that causes a 50% reduction in plant growth).
Protocol 2: Root Growth Inhibition Assay
Objective: To evaluate the inhibitory effect of pyridine acetic acid derivatives on root elongation of a model plant species.
Materials:
-
Test compounds
-
Arabidopsis thaliana seeds
-
Petri dishes (e.g., 9 cm diameter)
-
Agar medium (e.g., 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes) and rinse with sterile water.
-
Medium Preparation: Prepare the agar medium and autoclave. While the medium is still molten, add the test compounds at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Pour the medium into Petri dishes and allow it to solidify.
-
Seed Plating: Aseptically place the sterilized seeds in a row on the surface of the agar in each Petri dish.
-
Incubation: Seal the Petri dishes and place them vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection: After a specified period (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software.
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percent inhibition against the log of the concentration and fitting a dose-response curve.
Protocol 3: In Vitro Auxin Activity Assay (Competitive Binding Assay)
Objective: To determine the ability of pyridine acetic acid derivatives to compete with natural auxin for binding to the auxin receptor.
Materials:
-
Test compounds
-
Radiolabeled auxin (e.g., [³H]IAA)
-
Recombinant TIR1/AFB protein
-
Recombinant Aux/IAA protein
-
Scintillation vials and scintillation cocktail
-
Buffer solutions
-
Filtration apparatus
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant TIR1/AFB protein, the recombinant Aux/IAA protein, and a fixed concentration of radiolabeled auxin in a suitable buffer.
-
Competition: Add varying concentrations of the test compound (or unlabeled IAA as a positive control) to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set period (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radiolabeled auxin from the free radiolabeled auxin using a suitable method, such as filtration through a nitrocellulose membrane that retains the protein complex.
-
Quantification: Place the membrane in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled auxin bound to the receptor complex.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled auxin. This value is an indicator of the binding affinity of the test compound for the auxin receptor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Chloropyridin-2-YL)Acetic Acid
Welcome to the technical support center for the synthesis of 2-(3-Chloropyridin-2-YL)Acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route to produce this compound?
A1: The most prevalent and reliable synthetic strategy involves a two-step process starting from 2,3-dichloropyridine. This method leverages the higher reactivity of the chlorine atom at the C2 position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The general synthetic pathway is as follows:
-
Cyanation: Nucleophilic substitution of the chlorine at the C2 position of 2,3-dichloropyridine with a cyanide salt to form 2-(3-chloropyridin-2-yl)acetonitrile.
-
Hydrolysis: Subsequent hydrolysis of the nitrile group to the corresponding carboxylic acid.
This approach is favored due to the commercial availability of 2,3-dichloropyridine and the generally high yields achievable for both steps.
Q2: Why is the C2 position of 2,3-dichloropyridine more reactive towards nucleophiles?
A2: The enhanced reactivity of the C2 position in 2,3-dichloropyridine towards nucleophilic attack is due to the electron-withdrawing nature of the pyridine nitrogen atom. This effect is more pronounced at the ortho (C2) and para (C4) positions, making the C2-chloro substituent a better leaving group in SNAr reactions compared to the C3-chloro substituent.[1]
Q3: What are the potential side reactions during the cyanation of 2,3-dichloropyridine?
A3: While the C2 position is more reactive, side reactions can still occur, potentially lowering the yield of the desired product. These include:
-
Substitution at the C3 position: Although less favored, some nucleophilic attack can occur at the C3 position, leading to the formation of 3-(cyanomethyl)-2-chloropyridine.
-
Di-substitution: Reaction at both the C2 and C3 positions to yield a dicyanopyridine derivative.
-
Hydrolysis of the nitrile: If water is present in the reaction mixture, the newly formed nitrile group can partially hydrolyze to the corresponding amide.
Careful control of reaction conditions is crucial to minimize these side products.
Q4: What are the common methods for purifying the final product, this compound?
A4: Purification of the final product typically involves one or a combination of the following techniques:
-
Recrystallization: This is a highly effective method for removing minor impurities, provided a suitable solvent system is identified. Common solvents for similar pyridylacetic acids include ethanol, ethyl acetate/hexane mixtures, and acetone/water.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the purified product.[2]
-
Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography on silica gel can be employed. A mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape, is typically used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Cyanation of 2,3-Dichloropyridine
| Possible Cause | Recommended Solution |
| Low reaction temperature | While lower temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity. |
| Poor quality of cyanide reagent | Cyanide salts can degrade over time, especially if exposed to moisture and air. Use a fresh, dry batch of sodium or potassium cyanide. |
| Presence of water in the reaction | Water can react with the cyanide and may lead to side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient stirring | In heterogeneous reaction mixtures, efficient stirring is crucial to ensure good contact between the reactants. Use a mechanical stirrer for larger scale reactions. |
| Sub-optimal solvent choice | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMSO or DMF are generally effective for this type of nucleophilic substitution. |
Problem 2: Incomplete Hydrolysis of 2-(3-chloropyridin-2-yl)acetonitrile
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature | Hydrolysis of sterically hindered nitriles can be slow. Increase the reaction time and/or temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| Inappropriate acid or base concentration | For acid hydrolysis, concentrated acids like sulfuric or hydrochloric acid are typically used. For base hydrolysis, a higher concentration of sodium or potassium hydroxide may be necessary. |
| Formation of a stable amide intermediate | The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis. Harsher reaction conditions (higher temperature, longer reaction time, or stronger acid/base) may be required to drive the reaction to completion. |
| Precipitation of starting material or intermediate | If the nitrile or amide intermediate is not fully soluble in the reaction medium, the reaction rate will be significantly reduced. Consider using a co-solvent to improve solubility. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Presence of unreacted starting material or intermediates | If the reaction has not gone to completion, the crude product will contain starting materials or intermediates. Ensure complete conversion by monitoring the reaction before work-up. |
| Formation of isomeric impurities | Impurities with similar polarity to the desired product can be difficult to separate. Optimize the reaction conditions to minimize the formation of these impurities. For purification, consider using a high-performance liquid chromatography (HPLC) system for better separation. |
| Tailing of the product on silica gel chromatography | The basicity of the pyridine ring can cause tailing on silica gel. To mitigate this, add a small amount of a modifier like acetic acid or triethylamine to the eluent. |
| Co-precipitation of impurities during recrystallization | If impurities co-precipitate with the product, try a different solvent system for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes provide better purification. |
Experimental Protocols
The following are general experimental protocols that can be used as a starting point for the synthesis of this compound. Optimization of these conditions may be necessary to achieve the desired yield and purity.
Protocol 1: Synthesis of 2-(3-chloropyridin-2-yl)acetonitrile
Materials:
-
2,3-Dichloropyridine
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyridine (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.1 - 1.2 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-(3-chloropyridin-2-yl)acetonitrile can be purified by column chromatography on silica gel or used directly in the next step.
Quantitative Data Summary (Cyanation):
| Parameter | Value |
| Starting Material | 2,3-Dichloropyridine |
| Reagent | Sodium Cyanide |
| Solvent | DMSO |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Protocol 2: Hydrolysis of 2-(3-chloropyridin-2-yl)acetonitrile to this compound
Materials:
-
2-(3-chloropyridin-2-yl)acetonitrile
-
Concentrated Sulfuric Acid (or Concentrated Hydrochloric Acid)
-
Water
-
Sodium Hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, add 2-(3-chloropyridin-2-yl)acetonitrile.
-
Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) while cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to 80-100 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary (Hydrolysis):
| Parameter | Value |
| Starting Material | 2-(3-chloropyridin-2-yl)acetonitrile |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 80-100 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-(3-Chloropyridin-2-YL)Acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-Chloropyridin-2-YL)Acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on two common synthetic routes: the Malonic Ester Synthesis and the Nitrile Hydrolysis pathway.
Issue 1: Low Yield of this compound via Malonic Ester Synthesis
Question: I am attempting to synthesize this compound from 2,3-dichloropyridine and diethyl malonate, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the malonic ester synthesis of this compound can stem from several factors. Below is a breakdown of probable causes and their corresponding solutions.
Probable Cause 1: Incomplete Reaction The reaction between 2,3-dichloropyridine and the diethyl malonate anion may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting materials.
-
Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature, typically refluxing in a suitable solvent like ethanol. The choice of base is also critical; sodium ethoxide is commonly used and should be prepared fresh or from a reliable commercial source.
-
Probable Cause 2: Side Reactions A major drawback of the malonic ester synthesis is the potential for dialkylation, where the diethyl malonate anion reacts with two molecules of 2,3-dichloropyridine.[1] This leads to the formation of a dialkylated byproduct and reduces the yield of the desired mono-alkylated product.
-
Solution:
-
Stoichiometry Control: Use a molar excess of diethyl malonate relative to 2,3-dichloropyridine to favor mono-alkylation.
-
Probable Cause 3: Inefficient Hydrolysis and Decarboxylation The final step of the synthesis involves the hydrolysis of the diethyl ester to a dicarboxylic acid, followed by decarboxylation to the final product. Incomplete hydrolysis or decarboxylation will result in a lower yield of the desired acetic acid derivative.
-
Solution:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) and heating for a sufficient period.
-
Decarboxylation: After hydrolysis, the resulting dicarboxylic acid needs to be heated, typically at temperatures above 100°C, to induce decarboxylation.
-
Issue 2: Presence of Impurities in the Final Product from Nitrile Hydrolysis
Question: I have synthesized this compound by hydrolyzing 2-(3-Chloropyridin-2-YL)acetonitrile. My final product shows an extra peak in the HPLC and NMR analysis. What is this impurity and how can I remove it?
Answer:
The most common impurity when synthesizing a carboxylic acid from a nitrile is the corresponding amide intermediate. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide, and if the reaction is not complete, this amide will be present in your final product.[2][3]
Probable Cause: Incomplete Hydrolysis The conversion of the nitrile to the carboxylic acid is a two-step process, with the amide being a stable intermediate. Insufficient reaction time, temperature, or concentration of the acid/base catalyst can lead to the accumulation of the amide.
-
Solution:
-
Prolonged Reaction Time/Increased Temperature: Increase the reaction time and/or temperature to drive the hydrolysis of the amide to the carboxylic acid. Monitor the reaction by TLC or HPLC until the amide peak is no longer observed.
-
Stronger Hydrolysis Conditions: If prolonged reaction time is not effective, consider using more concentrated acid or base.
-
Purification Strategy: If the amide impurity is still present after optimizing the reaction, it can be removed through purification.
-
Recrystallization: The difference in polarity and solubility between the carboxylic acid and the amide can be exploited for purification by recrystallization from a suitable solvent system.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities depend on the synthetic route employed:
-
Malonic Ester Synthesis:
-
Unreacted 2,3-dichloropyridine: The starting material for the alkylation step.
-
Diethyl-(3-chloropyridin-2-yl)malonate: The intermediate before hydrolysis and decarboxylation.
-
Bis(3-chloropyridin-2-yl)malonic acid: A dialkylated byproduct.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexanes).
-
-
Nitrile Hydrolysis:
Q2: How can I analyze the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for quantifying the purity of the final product and detecting impurities.[4][5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify any impurities present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as residual solvents or certain byproducts.[9]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Synthetic Route | Typical Analytical Method for Detection | Expected Observations |
| 2,3-Dichloropyridine | Malonic Ester | GC-MS, HPLC | Presence of a peak corresponding to the mass and retention time of the starting material. |
| Diethyl-(3-chloropyridin-2-yl)malonate | Malonic Ester | HPLC, 1H NMR | A distinct peak in the HPLC chromatogram; characteristic ethyl ester signals in the 1H NMR spectrum. |
| Bis(3-chloropyridin-2-yl)malonic acid | Malonic Ester | HPLC, LC-MS | A peak with a higher molecular weight in the mass spectrum and a different retention time in the HPLC. |
| 2-(3-Chloropyridin-2-YL)acetamide | Nitrile Hydrolysis | HPLC, 1H NMR, IR | A distinct peak in the HPLC; characteristic amide proton signals in the 1H NMR; a C=O stretch for an amide in the IR spectrum. |
| Residual Solvents | Both | GC-MS | Peaks corresponding to the mass spectra of the solvents used. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 2,3-dichloropyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diethyl-(3-chloropyridin-2-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl-(3-chloropyridin-2-yl)malonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After hydrolysis, continue heating at a higher temperature to effect decarboxylation until gas evolution ceases.
-
Cool the reaction mixture and adjust the pH to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
-
In a round-bottom flask, dissolve 2-(3-Chloropyridin-2-YL)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.[10]
-
Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC or HPLC to ensure the disappearance of the starting nitrile and the intermediate amide.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization.
Mandatory Visualization
Caption: Synthetic pathways and common impurity formation.
Caption: Troubleshooting workflow for impurity issues.
References
- 1. scribd.com [scribd.com]
- 2. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 3. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. cipac.org [cipac.org]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
Technical Support Center: Chlorination of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chlorination of pyridine?
A1: The most prevalent side reactions include:
-
Over-chlorination: Formation of di-, tri-, and even pentachloropyridines. For instance, the chlorination of pyridine can yield 2,6-dichloropyridine, and further chlorination can lead to more highly chlorinated derivatives.[1][2]
-
Tar Formation: Particularly in high-temperature, thermally-induced chlorinations, condensation reactions can occur, leading to the formation of tarry by-products that can foul the reactor.[1]
-
Side-Chain Chlorination: For alkyl-substituted pyridines, such as picoline, chlorination can occur on the alkyl group in addition to or instead of the pyridine ring.
-
Formation of Pyridinium Salts: The basic nitrogen atom of the pyridine ring can react with acidic byproducts like HCl, forming pyridinium salts which may have different reactivity or solubility.
Q2: How can I improve the selectivity for mono-chlorination over di-chlorination?
A2: To favor mono-chlorination, particularly at the 2-position, you can:
-
Control Reaction Temperature: Employing a two-stage reactor with a high-temperature "hot spot" zone (350°C to 500°C) followed by a lower temperature zone (below 340°C) can surprisingly increase the selectivity for 2-chloropyridine.[1]
-
Adjust Molar Ratios: Using a lower molar ratio of chlorine to pyridine can help to reduce the extent of over-chlorination. For the selective production of 2-chloropyridine, a molar ratio of 0.2 to 2 moles of chlorine per mole of pyridine is advantageous.[1]
-
Use Pyridine N-oxide: Chlorination of pyridine N-oxide, followed by deoxygenation, is a well-established method for the regioselective synthesis of 2-chloropyridine in high yield.[3]
Q3: My reaction is producing a lot of tar. What can I do to minimize it?
A3: Tar formation is often associated with high reaction temperatures.[1] To mitigate this:
-
Lower the Reaction Temperature: If possible, reducing the overall reaction temperature can decrease the rate of tar-forming side reactions.
-
Use a Controlled Temperature Profile: As mentioned, a reactor with a "hot spot" followed by a cooler zone can improve selectivity and reduce tarring compared to a single high-temperature zone.[1]
-
Photochemical Chlorination: Light-initiated chlorination can often be carried out at lower temperatures than thermally-induced reactions, which can lead to less tar formation.[1]
-
Use of Inert Gas: The introduction of an inert gas can sometimes help to suppress tar formation.[1]
Q4: I am trying to chlorinate a picoline derivative and am getting a mixture of ring and side-chain chlorination. How can I control the regioselectivity?
A4: The conditions for ring versus side-chain chlorination are typically different. Side-chain chlorination is often favored by radical conditions (e.g., UV light, radical initiators) in the absence of a strong Lewis acid catalyst. Ring chlorination is generally favored by electrophilic aromatic substitution conditions. To selectively chlorinate the ring, consider using a Lewis acid catalyst and protecting the side chain if it is particularly reactive. Conversely, for selective side-chain chlorination, radical conditions are preferred.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low yield of desired chlorinated pyridine | - Incomplete reaction. - Formation of multiple byproducts. - Unoptimized reaction temperature. | - Increase reaction time or temperature (monitor for increased side reactions). - Analyze byproduct profile by GC-MS to identify major side reactions and adjust conditions accordingly. - For vapor-phase reactions, a "hot spot" reactor can improve conversion and selectivity.[1] |
| Excessive formation of dichloropyridines | - High chlorine to pyridine molar ratio. - High reaction temperature. | - Reduce the molar ratio of chlorine to the pyridine starting material. - Optimize the reaction temperature; for vapor-phase chlorination, a two-zone temperature profile may be beneficial.[1] |
| Significant tar or char formation | - Reaction temperature is too high. - Localized "hot spots" in the reactor. | - Lower the overall reaction temperature. - Ensure uniform heating and efficient mixing. - Consider switching from thermal to photochemical initiation.[1] |
| Formation of unexpected isomers | - Reaction mechanism is not what was expected (e.g., radical vs. electrophilic). - Rearrangement of intermediates. | - Confirm the reaction mechanism and adjust conditions to favor the desired pathway (e.g., add a radical initiator or a Lewis acid). - The use of pyridine N-oxides can offer better regiocontrol for substitution at the 2- and 4-positions.[3] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Chlorination of Pyridine in a Two-Zone Reactor [1]
| Run | Hot Spot Temp. (°C) | 2nd Zone Temp. (°C) | Pyridine Conversion (%) | Yield of 2-Chloropyridine (%) | Yield of 2,6-Dichloropyridine (%) | Selectivity for 2-Chloropyridine (%) | Selectivity for 2,6-Dichloropyridine (%) |
| 1 | 360 | 320 | 52.8 | 32.5 | 4.3 | 61.6 | 8.1 |
| 2 | 380 | 320 | 66.7 | 37.1 | 6.8 | 55.6 | 10.2 |
| 3 | 400 | 320 | 79.5 | 38.6 | 10.4 | 48.6 | 13.1 |
| 4 | 420 | 320 | 88.0 | 35.2 | 14.1 | 40.0 | 16.0 |
| 5 | 400 | 280 | 77.2 | 40.1 | 9.0 | 51.9 | 11.7 |
| 6 | 400 | 240 | 74.3 | 41.5 | 7.9 | 55.9 | 10.6 |
Table 2: Product Distribution in the Chlorination of 2-Chloro-6-(trichloromethyl)pyridine [4]
| Time (hr) | 2-chloro-6-(trichloromethyl)pyridine (%) | 2,3-dichloro-6-(trichloromethyl)pyridine (%) | 2,5-dichloro-6-(trichloromethyl)pyridine (%) | 2,3,5-trichloro-6-(trichloromethyl)pyridine (%) | 2,3,4,5-tetrachloropyridine (%) |
| 2 | 58.3 | 24.5 | 11.3 | 1.8 | 0.1 |
| 4 | 36.5 | 33.2 | 16.5 | 5.5 | 0.3 |
| 6 | 21.8 | 36.1 | 18.2 | 10.8 | 0.7 |
| 8 | 12.5 | 35.5 | 18.0 | 16.8 | 1.5 |
| 10 | 6.8 | 32.8 | 16.8 | 22.1 | 2.8 |
| 12 | 3.8 | 29.1 | 15.0 | 26.5 | 4.6 |
Experimental Protocols
Protocol 1: Selective Vapor-Phase Chlorination of Pyridine to 2-Chloropyridine[1]
Objective: To selectively synthesize 2-chloropyridine from pyridine using a two-zone "hot spot" reactor.
Materials:
-
Pyridine
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
-
Water
-
Two-zone tubular reactor with independent temperature controls
-
Evaporator
-
Condenser and collection system
Procedure:
-
Set the temperature of the first reaction zone (hot spot) to between 350°C and 500°C.
-
Set the temperature of the second reaction zone to a lower temperature, for example, below 340°C.
-
A vaporized feed stream containing pyridine, chlorine, and an inert gas is passed through the reactor. Water vapor can also be included in the feed stream.
-
The molar ratio of chlorine to pyridine should be maintained between 0.2 and 2.0 for optimal selectivity to 2-chloropyridine.[1]
-
The effluent from the reactor is cooled in a condenser, and the liquid product is collected.
-
The crude product is then purified by conventional methods, such as distillation, to isolate 2-chloropyridine.
Protocol 2: Chlorination of 2-Chloro-6-(trichloromethyl)pyridine[4]
Objective: To synthesize polychlorinated pyridine derivatives from 2-chloro-6-(trichloromethyl)pyridine.
Materials:
-
2-chloro-6-(trichloromethyl)pyridine
-
Chlorine gas
-
Catalyst (e.g., ferric chloride)
-
High-pressure reactor equipped with a stirrer, gas inlet, and sampling port
Procedure:
-
Charge the reactor with the liquid chloro-substituted 6-(trichloromethyl)pyridine starting material.
-
Purge the reactor with nitrogen.
-
Add the catalyst to the reactor.
-
Pressurize the reactor with chlorine to approximately 15 psig or more.
-
Slowly increase the temperature of the reactor to at least 160°C. The reaction can be carried out at atmospheric or superatmospheric pressures.
-
Continuously pass excess chlorine gas through the reaction mixture.
-
Monitor the course of the reaction by taking liquid samples periodically and analyzing them by gas chromatography.
-
After the desired conversion is achieved, cool the reactor and depressurize.
-
The product mixture can be worked up and the desired chlorinated pyridines can be isolated by distillation.
Visualizations
Caption: Main reaction and side reaction pathways in pyridine chlorination.
Caption: A logical workflow for troubleshooting side reactions.
References
Troubleshooting low conversion rates in pyridine carboxylation
Technical Support Center: Pyridine Carboxylation
Topic: Troubleshooting Low Conversion Rates in Pyridine Carboxylation Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridine carboxylic acids, a crucial molecular scaffold in many pharmaceuticals.[1]
General Troubleshooting Workflow
Before diving into method-specific issues, a general workflow can help isolate the source of low conversion rates. This process begins with verifying the integrity of the starting materials and progresses toward optimizing the specific reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine carboxylation often challenging?
The carboxylation of pyridines can be difficult due to the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic attack.[2] Furthermore, the nitrogen lone pair can coordinate to metal catalysts or organometallic reagents, sometimes inhibiting their desired reactivity or leading to undesired side reactions.[2][3]
Q2: Which carbon position on the pyridine ring is most likely to be carboxylated?
The site selectivity (C2, C3, C4, etc.) is highly dependent on the chosen synthetic method.[1][4]
-
Organometallic methods (like Grignard or organolithium) starting from a halopyridine will carboxylate at the position of the halogen.
-
Direct C-H functionalization methods are designed for specific regioselectivity. For example, recent copper-catalyzed methods can achieve C4-selectivity.[5]
-
Electrochemical methods have shown that regioselectivity can be switched between C4 and C5 by simply changing from an undivided to a divided electrolysis cell.[6][7]
Q3: How important is the quality of carbon dioxide (CO2)?
For reactions involving CO2 as the carboxylating agent, its purity and delivery are critical. Using dry CO2 is essential, especially in reactions with moisture-sensitive intermediates like Grignard reagents.[8] The method of delivery—whether bubbling the gas through the solution or maintaining a positive pressure in the headspace—can also significantly impact the reaction's efficiency.
Method-Specific Troubleshooting Guides
Guide 1: Carboxylation via Grignard Reagents
This method involves forming a pyridyl Grignard reagent from a halopyridine, which then reacts with CO2.[9][10]
Q: My Grignard formation seems successful, but I get very low yield after adding CO2. What went wrong?
A: This is a common issue that can point to several problems during the carboxylation step.
-
Cause 1: Premature Quenching of Grignard Reagent: The Grignard reagent is a very strong base and will react with any acidic protons.[11]
-
Solution: Ensure your entire apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen). Use an anhydrous solvent and ensure the CO2 gas is passed through a drying agent before being introduced to the reaction.
-
-
Cause 2: Inefficient CO2 Delivery: The reaction between the Grignard reagent and CO2 is often fast and occurs at the interface where CO2 is introduced.
-
Solution: Introduce dry CO2 gas subsurface via a long needle or gas dispersion tube with vigorous stirring to maximize the surface area of contact. Alternatively, pour the Grignard solution onto crushed dry ice (solid CO2) under an inert atmosphere. This provides a large excess of the carboxylating agent.
-
-
Cause 3: Incompatible Functional Groups: The starting halopyridine cannot contain functional groups that are incompatible with Grignard reagents, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.[9]
-
Solution: If such groups are present, they must be protected before Grignard formation and deprotected after carboxylation.
-
Guide 2: Palladium-Catalyzed Carboxylation
This approach typically uses a palladium catalyst, a ligand, a base, and a source of carbon monoxide (CO) or, in more modern methods, CO2 to carboxylate a pyridyl halide or triflate.[12][13][14]
Q: My palladium-catalyzed reaction is sluggish or fails completely. What are the likely causes?
A: Low conversion in these reactions often relates to catalyst activity, ligand choice, or reaction conditions.
-
Cause 1: Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities. The pyridine nitrogen can also coordinate strongly to the palladium center, inhibiting catalytic turnover.
-
Solution: Ensure the reaction is set up under strictly inert conditions. If product inhibition is suspected, try using a ligand that can prevent strong coordination of the pyridine product to the metal center.[3]
-
-
Cause 2: Suboptimal Ligand or Base: The choice of ligand and base is critical for the stability and reactivity of the palladium catalyst.
-
Solution: Screen different phosphine ligands (e.g., dppf, Xantphos) or N-heterocyclic carbene (NHC) ligands.[15] The base (e.g., Cs2CO3, K3PO4) is also crucial; screen a variety of inorganic or organic bases to find the optimal choice for your specific substrate.
-
-
Cause 3: Incorrect CO Pressure or Temperature: Many palladium-catalyzed carbonylations require a specific pressure of CO gas to proceed efficiently.
-
Solution: If using CO gas, ensure the reaction vessel is properly sealed and pressurized. Optimize both the pressure and the reaction temperature, as higher temperatures are often required but can also lead to catalyst decomposition if too high.
-
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to improving conversion rates. The following tables summarize the effects of different components on yield for specific pyridine carboxylation methods.
Table 1: Optimization of Copper-Catalyzed C4-Carboxylation of Pyridylphosphonium Salts with CO2 [5]
| Parameter | Variation | Yield (%) |
| Catalyst | CuCl | 85 |
| CuI | 78 | |
| Cu(OTf)2 | 65 | |
| None | <10 | |
| Ligand | TMEDA | 85 |
| Bipy | 43 | |
| None | 21 | |
| Reductant | ZnEt2 | 85 |
| ZnMe2 | 76 | |
| EtMgBr | <5 |
Conditions: Pyridylphosphonium salt, catalyst (10 mol%), ligand (20 mol%), reductant (3.0 equiv), CO2 (1 atm), DMA, room temperature.
Table 2: Optimization of Electrochemical C5-Carboxylation of 2-Phenylpyridine [1][16]
| Parameter | Variation | Yield (%) |
| Additive | Cu(OTf)2 | 72 |
| Ni(OTf)2 | 55 | |
| Fe(OTf)2 | 48 | |
| None | 25 | |
| Base | KOtBu | 72 |
| NaOtBu | 61 | |
| K2CO3 | <5 | |
| Atmosphere | CO2 + O2 + H2O | 72 |
| CO2 (anhydrous) | 58 |
Conditions: Divided cell, constant current electrolysis, 2-phenylpyridine, additive, base, NMP solvent.
Key Experimental Protocols
Protocol 1: Carboxylation of 2-Bromopyridine via Grignard Reagent
This protocol is a representative example of carboxylation using an organometallic intermediate.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Grignard Formation: Place magnesium turnings (1.2 equiv) in the flask. Add a solution of 2-bromopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium and warm gently if necessary to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.[8]
-
Carboxylation: Cool the reaction mixture to 0 °C. In a separate, dry flask, add a large excess of crushed dry ice. Under a positive flow of nitrogen, transfer the prepared Grignard reagent solution via cannula onto the dry ice with vigorous stirring.[8] Allow the mixture to warm to room temperature slowly.
-
Workup and Isolation: Once the mixture reaches room temperature, quench it carefully by adding saturated aqueous ammonium chloride solution. Acidify the aqueous layer with dilute HCl to a pH of ~3-4. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinic acid. Purify further by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Carboxylation of 3-Bromopyridine
This protocol describes a typical transition-metal-catalyzed approach using a CO source.
-
Reaction Setup: To a dried Schlenk tube or pressure vessel, add 3-bromopyridine (1.0 equiv), Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent and Reagents: Evacuate and backfill the vessel with argon three times. Add anhydrous dioxane as the solvent. If using a CO surrogate like tungsten hexacarbonyl (W(CO)6), add it at this stage.[15] If using CO gas, purge the vessel with CO.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for 12-24 hours.[12] Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and salts. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be subjected to an aqueous workup (acid/base extraction) to isolate the carboxylic acid, followed by purification via chromatography or recrystallization.
Reaction Pathway Visualization
The following diagram illustrates the general mechanism for the carboxylation of a pyridyl Grignard reagent, a fundamental and widely used method.
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 6. azom.com [azom.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Palladium-Catalyzed Carboxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Pyridine Substitution Reactions
Welcome to the Technical Support Center for Regioselective Pyridine Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the precise control of their functionalization a critical aspect of synthetic chemistry.[1][2][3][4][5]
This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine substitution reactions so challenging?
A1: The main challenges stem from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution (EAS).[6][7] Conversely, this electron deficiency makes the ring susceptible to nucleophilic and radical attack, primarily at the C2 and C4 positions.[8] Furthermore, the nitrogen's basic lone pair can coordinate to Lewis acids or become protonated under acidic conditions, further deactivating the ring and complicating reactions.[7]
Q2: I'm getting a mixture of C2 and C4 isomers in my Nucleophilic Aromatic Substitution (SNAr) reaction. How can I favor one over the other?
A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[8] Several factors can be adjusted to influence the C2/C4 ratio:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position will direct the nucleophile to the C2 position.[8]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[8]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can subtly influence the relative electron deficiency at the C2 and C4 positions.[8]
Q3: My Electrophilic Aromatic Substitution (EAS) reaction on pyridine is giving a very low yield. What can I do?
A3: Low yields in EAS reactions on pyridine are common due to the electron-deficient nature of the ring.[6][7] To improve the outcome, consider these strategies:
-
Use Activating Groups: Introducing electron-donating groups (EDGs) onto the pyridine ring can increase its reactivity towards electrophiles.
-
Employ Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[6][9][10] The N-oxide can then be deoxygenated to furnish the substituted pyridine.[6]
Q4: How can I achieve substitution at the C3 position of pyridine?
A4: The C3 position is the electronically favored site for electrophilic aromatic substitution, as the positive charge in the reaction intermediate is not placed on the nitrogen atom. However, the overall low reactivity of pyridine often leads to low yields under forcing conditions. More effective modern methods include:
-
Directed ortho-Metalation (DoM): By placing a directing group at the C2 or C4 position, lithiation can be directed to the C3 position. The resulting organolithium species can then be quenched with an electrophile.[1][11]
-
Temporary Dearomatization Strategies: These methods involve converting the pyridine into a more electron-rich dearomatized intermediate, which then undergoes regioselective electrophilic functionalization at the C3 position, followed by rearomatization.[1][4]
-
Transition Metal-Catalyzed C-H Functionalization: Certain transition metal catalysts can selectively activate the C3 C-H bond for functionalization.[1][2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
-
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.[8]
-
Possible Cause: The inherent electronic properties of the protonated pyridine ring lead to comparable reactivity at the C2 and C4 positions towards nucleophilic radicals.
-
Solution: Employ a removable blocking group to sterically hinder the C2 and C6 positions, thereby directing the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective for this purpose.[12][13]
Workflow for C4-Selective Minisci Alkylation:
-
Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically encumbers the C2 and C6 positions.
-
Minisci Reaction: Perform the Minisci reaction using your desired carboxylic acid (or other radical precursor) under standard conditions. The alkyl radical will selectively add to the C4 position.
-
Removal of the Blocking Group: The maleate group can be easily removed under basic conditions to yield the C4-alkylated pyridine.
-
Issue 2: Low or No Reactivity in Directed ortho-Metalation (DoM)
-
Problem: My DoM reaction is not proceeding, or I am observing decomposition of my starting material.
-
Possible Causes:
-
Inappropriate Base: The choice of lithium base is crucial. While n-BuLi is common, it can sometimes act as a nucleophile and add to the pyridine ring. For many pyridine substrates, lithium amides like LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide) are preferred as they are less nucleophilic.[11]
-
Poorly Coordinating Directing Group: The directing metalation group (DMG) must be able to effectively coordinate the lithium base. Stronger DMGs like amides or carbamates are generally more reliable than weaker ones like methoxy groups.
-
Reaction Conditions: DoM reactions require strictly anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions.
-
-
Troubleshooting Steps:
-
Switch to a Lithium Amide Base: If using an alkyllithium, try switching to LDA or LiTMP.
-
Use an Additive: Additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates and increase the reactivity of the base.[14]
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled anhydrous solvents.
-
Optimize Temperature: While -78 °C is a common starting point, some substrates may require slightly higher or lower temperatures for optimal results.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of SNAr on a Dihalopyridine Derivative
| Solvent | Dielectric Constant | C2/C6 Isomer Ratio | Reference |
| Dichloromethane (DCM) | 8.93 | 16:1 | [8] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1:2 | [8] |
| Reaction: 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine. |
Table 2: Regioselectivity of Minisci-Type Cyclohexylation with and without a C2/C6 Blocking Group
| Pyridine Substrate | Radical Precursor | C2:C4 Ratio | Yield of C4 Product | Reference |
| Pyridine | Cyclohexanecarboxylic Acid | 1:2.3 | 39% | [15] |
| Pyridine with Maleate Blocking Group | Cyclohexanecarboxylic Acid | >1:50 | 81% | [15] |
Experimental Protocols
Protocol 1: C4-Selective Electrophilic Nitration via Pyridine N-Oxide
This protocol describes the nitration of pyridine at the C4 position by first activating the ring through N-oxidation.
Step 1: Synthesis of Pyridine N-Oxide
-
In a well-ventilated fume hood, behind a safety shield, add pyridine (1.0 equiv) to a reaction flask.
-
Stir the pyridine and add 40% peracetic acid (1.1 equiv) at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue under high vacuum (≤ 1 mm Hg). The product will be collected at 100–105°C as a colorless solid. Safety Note: Reactions involving peracids are potentially explosive. Use appropriate safety precautions, including a safety shield.
Step 2: Nitration of Pyridine N-Oxide
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, carefully add pyridine N-oxide (1.0 equiv) while maintaining the temperature below 100°C.
-
Heat the reaction mixture at 100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitropyridine N-oxide.
Step 3: Deoxygenation to 4-Nitropyridine
-
Dissolve the 4-nitropyridine N-oxide (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a reducing agent such as phosphorus trichloride (PCl₃) or iron powder in acetic acid.
-
Stir the reaction at room temperature or with gentle heating until the deoxygenation is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture appropriately to isolate the 4-nitropyridine product.
Protocol 2: C3-Selective Functionalization via Directed ortho-Metalation (DoM)
This protocol provides a general procedure for the C3-iodination of a 2-substituted pyridine using LDA as the base.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA (1.1 equiv) in anhydrous THF. This is typically done by adding n-BuLi to a solution of diisopropylamine in THF at -78°C and then warming to 0°C for a short period.
-
Dissolve the 2-substituted pyridine (1.0 equiv) in anhydrous THF in a separate flame-dried flask.
-
Cool the solution of the pyridine substrate to -78°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation at the C3 position.
-
Add a solution of iodine (I₂) (1.2 equiv) in anhydrous THF to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Strategy for C4-selective electrophilic aromatic substitution on pyridine.
Caption: Workflow for Directed ortho-Metalation (DoM) of a 2-substituted pyridine.
Caption: Decision tree for selecting a regioselective pyridine functionalization strategy.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine is bad at electrophilic aromatic substitution [ns1.almerja.com]
- 8. benchchem.com [benchchem.com]
- 9. baranlab.org [baranlab.org]
- 10. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 14. baranlab.org [baranlab.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-(3-Chloropyridin-2-YL)Acetic acid stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(3-Chloropyridin-2-YL)Acetic acid. Below you will find guidance on stability and storage, along with troubleshooting advice and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, a combustible solid, should be stored in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is advisable to store the compound at refrigerated temperatures (2°C to 8°C), particularly for long-term storage. Some suppliers recommend cold-chain transportation for the hydrochloride salt of this compound, indicating the importance of maintaining a low temperature to ensure stability.[2] The container should be tightly sealed to protect it from moisture and light.
Q2: What is the expected shelf life of this compound?
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Decarboxylation: The acetic acid moiety may be susceptible to loss of carbon dioxide, especially when exposed to high temperatures.
-
Hydrolysis: The amide bond in potential derivatives or impurities could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The pyridine ring and the acetic acid side chain can be susceptible to oxidation, which may be accelerated by exposure to light and air.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is recommended to store the compound in light-resistant containers.
Q4: I am observing unexpected results in my experiment. How can I troubleshoot?
Unexpected results can arise from various factors, including compound degradation, impurities, or improper handling. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving common issues.
Stability and Storage Summary
The following table summarizes the recommended storage conditions and potential signs of instability for this compound.
| Parameter | Recommended Condition | Signs of Instability / Degradation |
| Temperature | Long-term: 2°C - 8°CShort-term: Room Temperature (in a desiccator) | Discoloration (yellowing or browning), change in crystal structure, clumping of powder. |
| Light | Store in an amber or opaque container, protected from light. | Discoloration, appearance of new impurities in analytical tests (e.g., HPLC). |
| Humidity | Store in a tightly sealed container with a desiccant. | Clumping of the solid, changes in solubility, potential for hydrolysis. |
| Atmosphere | For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | Gradual degradation over time, even under recommended temperature conditions. |
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential causes and solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: Solubility Problems
Q: My compound is not dissolving as expected. What should I do?
A: The solubility of this compound can be influenced by the solvent, pH, and the physical form of the solid.
-
Solvent Selection: While specific data is limited, related pyridine acetic acids are often soluble in polar organic solvents such as DMSO, DMF, and methanol. If you are using aqueous buffers, the pH will significantly impact solubility due to the presence of the carboxylic acid and the pyridine nitrogen.
-
pH Adjustment: The compound's solubility in aqueous solutions will be lowest near its isoelectric point. To increase solubility, try adjusting the pH. Adding a base (e.g., NaOH or NaHCO₃) will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, adding an acid (e.g., HCl) will protonate the pyridine nitrogen, which can also increase solubility.
-
Gentle Heating and Sonication: These techniques can help to increase the rate of dissolution. However, avoid excessive heat to prevent thermal degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Calculate the percentage of degradation for each condition.
-
Protocol 2: Determination of Aqueous Solubility
This protocol describes a method to determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid at the end of the experiment.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and centrifuge at high speed to pellet any remaining solid particles.
-
Accurately dilute a known volume of the clear supernatant with the mobile phase.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method with a calibration curve.
-
Calculate the solubility of the compound in the buffer.
References
Overcoming challenges in the hydrolysis of pyridylacetonitriles
Welcome to the technical support center for the hydrolysis of pyridylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyridylacetic acids from their corresponding nitriles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of pyridylacetonitriles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my pyridylacetic acid consistently low?
A1: Low yields can stem from several factors, primarily incomplete hydrolysis or product degradation.
-
Incomplete Hydrolysis: The nitrile may not be fully converted to the carboxylic acid. This can be due to insufficient reaction time, inadequate temperature, or low concentration of the acid or base catalyst.
-
Solution: Increase the reaction time and/or temperature according to the guidelines in the tables below. For acid hydrolysis, using a higher concentration of a strong acid like sulfuric acid can be more effective than hydrochloric acid. For base hydrolysis, ensure a sufficient molar excess of the base is used.
-
-
Product Degradation (Decarboxylation): 2- and 4-Pyridylacetic acids are particularly susceptible to decarboxylation (loss of CO2) under harsh reaction conditions, especially elevated temperatures in acidic solutions, leading to the formation of picolines.[1][2] 3-Pyridylacetic acid is generally more stable.[3]
-
Solution: Employ milder reaction conditions. For acid hydrolysis, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating. Consider using enzymatic hydrolysis as a significantly milder alternative.
-
-
Side Reactions: The pyridyl ring can be sensitive to strong acids at high temperatures, potentially leading to side products.
-
Solution: If side reactions are suspected, consider switching to a different hydrolysis method (e.g., from acid to base or enzymatic hydrolysis) or using protective groups if compatible with the overall synthetic route.
-
Q2: My reaction seems to stop before all the starting material is consumed. What is causing this incomplete conversion?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Catalyst: The amount of acid or base may not be sufficient to drive the reaction to completion, especially if the starting material is not pure.
-
Solution: Increase the molar ratio of the acid or base catalyst.
-
-
Poor Solubility: The pyridylacetonitrile or the intermediate amide may have poor solubility in the reaction medium, limiting its contact with the catalyst.
-
Solution: For acid hydrolysis, concentrated sulfuric acid can sometimes act as both catalyst and solvent. For other methods, consider adding a co-solvent to improve solubility. Ensure vigorous stirring to maintain a homogeneous mixture.
-
-
Reversible Reaction: While nitrile hydrolysis is generally considered irreversible, under certain conditions, an equilibrium might be reached.
-
Solution: Ensure that the water concentration is high enough to favor the forward reaction.
-
Q3: I am observing the formation of a significant amount of byproducts. How can I improve the purity of my product?
A3: Byproduct formation is often linked to the harshness of the reaction conditions.
-
Decarboxylation: As mentioned, this is a major side reaction for 2- and 4-pyridylacetic acids.[1][2] The Hammick reaction describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[4]
-
Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not allowed to go to completion, the amide may be isolated as a significant impurity.
-
Solution: Increase the reaction time or temperature (while being mindful of decarboxylation) to ensure complete conversion of the amide to the carboxylic acid.
-
-
Other Side Reactions: Depending on the substituents on the pyridine ring, other side reactions may occur.
-
Solution: Careful optimization of reaction conditions (temperature, time, catalyst concentration) is key. Consider performing a small-scale reaction matrix to identify the optimal conditions for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in hydrolyzing 2- and 4-pyridylacetonitriles compared to the 3-isomer?
A1: The primary challenge is the propensity of the resulting 2- and 4-pyridylacetic acids to undergo decarboxylation, especially under acidic conditions and at elevated temperatures.[1][2] This is due to the electronic influence of the nitrogen atom in the pyridine ring, which stabilizes the intermediate formed during decarboxylation. 3-Pyridylacetic acid is significantly more stable towards decarboxylation.[3]
Q2: Can I use the same hydrolysis protocol for all three isomers of pyridylacetonitrile?
A2: While the general principles of acid and base hydrolysis apply to all isomers, the optimal conditions will vary. Due to the risk of decarboxylation, milder conditions are generally required for the 2- and 4-isomers compared to the 3-isomer. It is recommended to optimize the reaction conditions for each specific isomer.
Q3: What are the advantages of enzymatic hydrolysis for this transformation?
A3: Enzymatic hydrolysis using nitrilases offers several advantages:[5]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, which minimizes side reactions like decarboxylation.[6]
-
High Selectivity: Nitrilases can be highly selective for the nitrile group, avoiding reactions with other functional groups in the molecule.
-
Environmentally Friendly: It is a greener alternative to harsh acid or base hydrolysis.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.
-
Gas Chromatography (GC): If the components are sufficiently volatile.
Q5: What is the typical work-up procedure for these hydrolysis reactions?
A5:
-
Acid Hydrolysis: The reaction mixture is typically cooled and then neutralized with a base (e.g., NaOH, Na2CO3) to precipitate the pyridylacetic acid. The product can then be collected by filtration. Alternatively, the pH can be adjusted to the isoelectric point of the amino acid to minimize its solubility in water.
-
Base Hydrolysis: The reaction mixture is cooled and then acidified (e.g., with HCl) to precipitate the product, which is then collected by filtration.
-
Enzymatic Hydrolysis: The work-up is generally simpler. The enzyme can be removed by filtration or centrifugation, and the product can be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Pyridylacetonitriles
| Method | Isomer | Reagents & Conditions | Yield | Key Challenges | Reference |
| Acid Hydrolysis | 2-Pyridyl | Concentrated HCl, reflux, 6h | Moderate | Decarboxylation | [7] |
| 3-Pyridyl | Concentrated HCl, reflux, 6h | Good | Fewer side reactions than 2- and 4-isomers | [7] | |
| 4-Pyridyl | Concentrated H2SO4, 120°C, 2h | Good | Decarboxylation | [1] | |
| Base Hydrolysis | 2-Pyridyl | 6M NaOH, reflux, 24h | Good | Potential for side reactions at high temperatures | [7] |
| 3-Pyridyl | 10% NaOH, reflux, 5h | High | Generally robust | [8] | |
| Enzymatic Hydrolysis | 2-Pyridyl | Nitrilase, phosphate buffer (pH 7.0), 30°C, 24h | High | Enzyme availability and cost | [5] |
Note: Yields are reported as "Moderate," "Good," or "High" as specific quantitative values can vary significantly based on the exact experimental setup and scale.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3-Pyridylacetonitrile
This protocol is a representative procedure for the acid-catalyzed hydrolysis of 3-pyridylacetonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-pyridylacetonitrile.
-
Reagent Addition: Add an aqueous solution of concentrated hydrochloric acid (e.g., 6M). A common ratio is to use a significant excess of the acid solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the 3-pyridylacetic acid. c. Filter the precipitate, wash with cold water, and dry under vacuum.[7]
Protocol 2: Base-Catalyzed Hydrolysis of 2-Pyridylacetonitrile
This protocol provides a general method for the base-catalyzed hydrolysis of 2-pyridylacetonitrile.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-pyridylacetonitrile in an aqueous solution of sodium hydroxide (e.g., 6M).
-
Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the 2-pyridylacetic acid. c. Collect the solid product by filtration, wash with a small amount of cold water, and dry.
Protocol 3: Enzymatic Hydrolysis of 2-Pyridylacetonitrile
This protocol outlines a general procedure for the enzymatic hydrolysis of 2-pyridylacetonitrile using a nitrilase.
-
Enzyme Preparation: Prepare a solution or suspension of the nitrilase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, add the 2-pyridylacetonitrile to the enzyme solution.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the conversion by HPLC.
-
Work-up: a. Separate the enzyme from the reaction mixture (e.g., by centrifugation or filtration). b. Adjust the pH of the supernatant to the isoelectric point of 2-pyridylacetic acid to induce precipitation. c. Isolate the product by filtration, wash with cold water, and dry.[5]
Visualizations
Caption: General workflow for the hydrolysis of pyridylacetonitriles.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrilase - Wikipedia [en.wikipedia.org]
- 7. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Analytical techniques for detecting impurities in 2-(3-Chloropyridin-2-YL)Acetic acid
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-Chloropyridin-2-YL)Acetic acid. The following sections detail analytical techniques for detecting and quantifying impurities, troubleshooting common experimental issues, and provide example experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials (e.g., 2,3-dichloropyridine), intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are essential to identify these potential impurities.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is the most common and powerful technique for separating and quantifying non-volatile impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the identification capabilities of mass spectrometry, LC-MS is invaluable for identifying unknown impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of the main compound and its impurities, especially when isolated.[1][5][6]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies involve subjecting the compound to various stress conditions to predict its degradation pathways.[1][7] Typical conditions include:
-
Acid Hydrolysis: Refluxing the compound in a dilute acid (e.g., 0.1 N HCl).[7]
-
Base Hydrolysis: Refluxing the compound in a dilute base (e.g., 0.1 N NaOH).[7]
-
Oxidative Degradation: Treating the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposing the solid compound to dry heat.[7]
-
Photolytic Degradation: Exposing the compound to UV and visible light.[7]
Samples are taken at various time points and analyzed by a stability-indicating method, typically HPLC, to track the formation of degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is fully ionized or unionized. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Late eluting peaks from a previous injection. | - Flush the injector and column with a strong solvent.- Use fresh, high-purity mobile phase.- Implement a column wash step at the end of each run. |
| Retention Time Drift | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it has reached the end of its lifetime. |
| Broad Peaks | - High dead volume in the system.- Column contamination or voiding.- Sample solvent incompatible with the mobile phase. | - Check and tighten all fittings.- Reverse-flush the column or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape | - Active sites in the injector or column.- Non-volatile residues in the inlet. | - Use a deactivated liner and column.- Perform regular inlet maintenance. |
| Low Sensitivity | - Leak in the system.- Contaminated ion source. | - Perform a leak check.- Clean the ion source. |
| Mass Spectral Anomalies | - Air leak.- Co-eluting peaks. | - Check for leaks.- Improve chromatographic separation by optimizing the temperature program. |
Experimental Protocols
Example RP-HPLC Method for Impurity Profiling
This is an example method and may require optimization for your specific instrumentation and impurity profile.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Example GC-MS Method for Residual Solvent Analysis
This is a general method for volatile impurities and should be optimized for the specific solvents used in your synthesis.
-
Chromatographic System:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector: Split/splitless, 250 °C, split ratio 10:1.
-
Transfer Line: 280 °C.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation:
-
Dissolve 50 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., DMSO).
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for potential impurities based on typical analytical results for similar compounds. Actual values must be determined experimentally.
Table 1: Hypothetical HPLC Data for Process-Related Impurities
| Impurity | Potential Identity | Hypothetical Retention Time (min) | Hypothetical Limit of Detection (LOD) | Hypothetical Limit of Quantitation (LOQ) |
| Impurity A | 2,3-Dichloropyridine (Starting Material) | 12.5 | 0.01% | 0.03% |
| Impurity B | Isomer of product | 9.8 | 0.02% | 0.05% |
| Impurity C | Over-chlorinated by-product | 15.2 | 0.01% | 0.04% |
Table 2: Hypothetical GC-MS Data for Residual Solvents
| Solvent | Hypothetical Retention Time (min) | Target m/z for Quantification | Hypothetical Limit of Detection (LOD) | Hypothetical Limit of Quantitation (LOQ) |
| Methanol | 3.2 | 31 | 10 ppm | 30 ppm |
| Ethyl Acetate | 5.8 | 43 | 5 ppm | 15 ppm |
| Toluene | 8.1 | 91 | 2 ppm | 5 ppm |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical relationship of impurity types.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. rsc.org [rsc.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. benchchem.com [benchchem.com]
- 8. jchr.org [jchr.org]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature Control in Exothermic Pyridine Acetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic pyridine acetylation reactions. The following information is designed to help you optimize your experimental outcomes by effectively managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in pyridine acetylation reactions?
A1: Pyridine acetylation, particularly with acetic anhydride, is a highly exothermic reaction. Without proper temperature control, the heat generated can lead to several undesirable outcomes, including:
-
Reduced Selectivity: Higher temperatures can provide the activation energy for side reactions, leading to the formation of impurities.
-
Byproduct Formation: A common byproduct is the di-acetylated derivative, which can be difficult to separate from the desired mono-acetylated product.[1]
-
Product Decomposition: The desired product or starting material may be sensitive to high temperatures and decompose, leading to lower yields and the formation of colored impurities.
-
Runaway Reactions: In larger-scale reactions, uncontrolled exotherms can pose a significant safety hazard.
Q2: What are the primary signs of poor temperature control in my reaction?
A2: Several observations can indicate that your reaction temperature is not being adequately controlled:
-
A rapid, uncontrolled increase in the internal temperature of the reaction vessel.
-
The formation of dark brown or polymeric materials.
-
A lower than expected yield of the desired product.
-
The presence of significant amounts of byproducts, such as di-acetylated compounds, as identified by analytical techniques like TLC, GC-MS, or NMR.
-
Inconsistent results between batches.
Q3: What is the general effect of temperature on reaction rate, yield, and purity?
A3: Generally, increasing the reaction temperature will increase the reaction rate. However, the optimal temperature for yield and purity is substrate-dependent and represents a balance. Initially, raising the temperature can lead to higher yields in a shorter time.[2] However, exceeding the optimal temperature range can promote side reactions and decomposition, which will decrease both yield and purity.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Acetylated Product
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or another suitable analytical method. |
| Reaction temperature is too high, causing decomposition. | Lower the reaction temperature. Consider running the reaction at 0 °C or even lower for highly sensitive substrates. |
| Reaction time is insufficient. | Increase the reaction time and continue to monitor for the consumption of the starting material. |
| Inefficient heat transfer. | Ensure efficient stirring and that the reaction flask is appropriately submerged in the cooling bath for uniform temperature distribution. |
Issue 2: High Levels of Impurities, Particularly Di-acetylation
| Possible Cause | Troubleshooting Step |
| Excessive reaction temperature. | Maintain a controlled, lower temperature. For example, an optimized procedure for the acetylation of 2-aminopyridine suggests running the reaction at 45°C.[1] |
| Incorrect stoichiometry. | Use a stoichiometric amount or only a slight excess of acetic anhydride to minimize di-acetylation. |
| Prolonged reaction time at elevated temperatures. | Once the starting material is consumed (as determined by TLC), promptly quench the reaction to prevent further reactions. |
Issue 3: Formation of Dark Brown or Polymeric Material
| Possible Cause | Troubleshooting Step |
| Decomposition of starting material or product due to high heat. | Lower the reaction temperature significantly. Use a cooling bath to maintain a consistent, low temperature.[1] |
| Presence of oxygen with sensitive substrates. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The optimal temperature for pyridine acetylation is highly dependent on the specific substrate and reaction conditions. The following tables provide illustrative data on how temperature can influence reaction outcomes.
Table 1: Illustrative Effect of Temperature on a DMAP-Catalyzed Acetylation
This table presents hypothetical data for the acetylation of a generic ketone to demonstrate the impact of temperature on yield and byproduct formation when using a 4-(Dimethylamino)pyridine (DMAP) catalyst.
| Temperature (°C) | Time (h) | Yield of Enol Acetate (%) | Byproduct Formation (%) |
| 0 | 12 | 75 | <2 |
| 25 (Room Temp) | 4 | 93 | ~5 |
| 50 | 1 | 80 | ~18 |
| 80 | 0.5 | 65 | >30 |
This data is illustrative and intended to show general trends.
Table 2: Temperature Effect on the Acetylation of Polytetramethylene Glycol (PTMG)
The following data, adapted from a study on the acetylation of PTMG, shows the general trend of increased conversion with higher temperatures and longer reaction times.
| Temperature (°C) | Reaction Time (h) | Extent of Acetylation (Weight Percent Gain, %) |
| 25 | 0.5 - 6.0 | 2.1 - 8.5 |
| 80 | 0.5 - 6.0 | 5.1 - 18.2 |
| 130 | 0.5 - 6.0 | 10.3 - 24.7 |
Adapted from a study on the acetylation of polytetramethylene glycol.[2]
Experimental Protocols
Protocol 1: General Procedure for O-Acetylation of a Hydroxypyridine
This protocol describes a common method for the O-acetylation of a pyridine derivative with a hydroxyl group using acetic anhydride and pyridine.[3]
Materials:
-
Hydroxypyridine derivative
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates
-
Silica gel
Procedure:
-
Dissolve the hydroxypyridine (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired acetylated pyridine.
Protocol 2: Optimized N-Acetylation of 2-Aminopyridine
This protocol provides an optimized method for the N-acetylation of 2-aminopyridine with controlled temperature to enhance purity.
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Ice water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-aminopyridine.
-
Slowly add acetic anhydride to the flask while stirring.
-
Maintain the temperature at 45 °C using a water bath. The reaction is exothermic.
-
Stir the mixture at 45 °C for 2.5 hours. Monitor the reaction by TLC until the 2-aminopyridine spot has disappeared.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water with stirring to quench the excess acetic anhydride. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product, preferably under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Temperature-Controlled Pyridine Acetylation.
Caption: Troubleshooting Logic for Pyridine Acetylation Issues.
References
Validation & Comparative
Comparative Analysis of 2-(3-Chloropyridin-2-yl)acetic Acid Analogs: A Guide for Drug Discovery Professionals
A detailed examination of the therapeutic potential of 2-(3-chloropyridin-2-yl)acetic acid analogs, focusing on their anticancer and enzyme inhibitory activities. This guide provides a framework for comparison, including representative data, experimental protocols, and insights into their mechanisms of action.
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Analogs of this compound, a substituted pyridinylacetic acid, are of significant interest to researchers for their potential as therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer and enzyme inhibitory effects. This guide offers a comparative analysis based on available data for structurally related compounds, providing a valuable resource for scientists and drug development professionals.
Performance Comparison: Anticancer and Enzyme Inhibitory Activities
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Illustrative Anticancer Activity of Pyridine Acetic Acid Analogs
| Compound ID | R1 (Position 5) | R2 (Acetic Acid Moiety) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 | H | -COOH | MCF-7 (Breast) | 4.75 | [2] |
| Hypothetical Analog 2 | Cl | -COOH | HepG2 (Liver) | 2.71 | [3] |
| Hypothetical Analog 3 | OCH3 | -CONH-aryl | HCT116 (Colon) | 5.9 (nM) | [4] |
| Hypothetical Analog 4 | Br | -COOH | A549 (Lung) | 4.3 | [5] |
| Hypothetical Analog 5 | Phenyl | -COOH | DU145 (Prostate) | >100 | [6] |
Table 2: Illustrative Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Pyridinyl Urea Analog | VEGFR-2 | 3.93 | [7] |
| Pyridinylpiperazine Analog | Urease | 2.0 | [8] |
| Thiazolidinyl Pyridine Analog | COX-2 | 5.01 (Selectivity Index) | [9] |
| Pyridazinone Derivative | Acetylcholinesterase (AChE) | 1.77 | [5] |
| N-pyridinyl ureidobenzenesulfonate | Dihydroorotate Dehydrogenase (DHODH) | 0.012 | [10] |
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the side chain.
-
Substituents on the Pyridine Ring: Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), can enhance anticancer activity.[11] The introduction of bulky groups, like a phenyl ring, may decrease activity, suggesting steric hindrance at the binding site.[2] Conversely, the presence of methoxy (-OCH3) groups has been shown to increase antiproliferative activity in some cases.[2]
-
Modifications of the Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a key binding motif. Conversion of the carboxylic acid to amides or esters can modulate activity, sometimes leading to more potent compounds.[12]
Mechanism of Action: Signaling Pathway Modulation
Pyridine derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1]
One of the common mechanisms involves the inhibition of protein kinases, which are critical regulators of cellular signaling. For example, pyridine-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy.[3][7] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.
Another observed mechanism is the induction of cell cycle arrest, particularly at the G2/M phase, and the triggering of apoptosis.[9] This can be mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[9]
Below is a diagram illustrating a generalized signaling pathway targeted by some anticancer pyridine derivatives.
References
- 1. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for 2-(3-Chloropyridin-2-yl)acetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The selection of an analytical method is critical for accurate quantification and purity assessment. HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][4] The following table compares a proposed RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), another potential analytical technique.
| Parameter | HPLC-UV | GC-MS |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity |
| Analytes | Intact 2-(3-Chloropyridin-2-yl)acetic acid and non-volatile impurities | Volatile impurities or derivatized analyte |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) |
| Key Advantage | Robust, widely available, good for routine quantification of the primary analyte.[1] | Provides molecular weight confirmation and structural information.[5] |
| Key Limitation | May require optimization for polar compounds to achieve good retention.[6] | Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity.[1] |
| Common Column | C18, Polar-embedded C18[1] | Non-polar capillary column (e.g., DB-5ms)[1] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid (e.g., Formic Acid, TFA) or buffer[1] | Helium or Nitrogen[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below is a detailed protocol for a proposed RP-HPLC method for the analysis of this compound, based on methods for analogous compounds.
Proposed Reversed-Phase HPLC Method
This protocol provides a general guideline for the quantitative analysis and purity determination of this compound. Optimization may be necessary based on the specific instrumentation and sample matrix.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (based on the chloropyridine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Method Validation: The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method.
Caption: A flowchart of the HPLC method validation process.
References
Comparative Guide to the Structure-Activity Relationship of 2-(3-Chloropyridin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(3-chloropyridin-2-yl)acetic acid derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive SAR studies on a single series of these specific derivatives, this guide draws comparisons from structurally related compounds to infer potential activity trends. The information presented herein is intended to guide the rational design and evaluation of novel this compound derivatives.
Comparative Analysis of Biological Activity
The this compound scaffold is a versatile starting point for the development of various therapeutic agents. The biological activity of these derivatives is significantly influenced by modifications to the carboxylic acid moiety and substitutions on the pyridine ring. The following tables summarize the biological activities of representative derivatives and related compounds, highlighting the impact of structural modifications.
| Compound ID | Structure | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 1 | 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl) piperidin-4-yl)-N-isopropylthiazole-4-carboxamide | Fungicidal and Antiviral (Tobacco Mosaic Virus) | Good activity reported (quantitative data not available) | [1] |
| 2 | 5-chloropyridin-3-yl (R)-2-(6-methoxynaphthalen-2-yl)propanoate | SARS-CoV-2 3CLpro | 160 nM | [2] |
| 3 | 5-chloropyridin-3-yl 2-(3-benzoylphenyl)propanoate | SARS-CoV-2 3CLpro | 4.9 µM | [2] |
| 4 | 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide | Pesticidal | Activity reported (quantitative data not available) | [3] |
| 5 | N-(2,3-Dimethylphenyl)-2-(5-phenyl-tetrazol-2-yl)acetamide | Anticancer (various cell lines) | Significant activity reported (quantitative data not available) | [4] |
Key Structure-Activity Relationship Insights
Based on the analysis of related pyridine and acetamide derivatives, the following SAR trends can be inferred for this compound derivatives:
-
Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides or esters can significantly modulate the biological activity and pharmacokinetic properties of the compounds. The nature of the amine or alcohol used for this modification introduces steric and electronic changes that can influence target binding. For example, the potent SARS-CoV-2 3CLpro inhibitory activity of chloropyridinyl esters of nonsteroidal anti-inflammatory agents highlights the potential of esterification.[2]
-
Substituents on the Pyridine Ring: While the core structure is this compound, further substitution on the pyridine ring could fine-tune the activity. However, the existing chlorine atom at the 3-position is likely a key feature for the observed biological activities in related compounds.
-
Introduction of Other Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole, thiazole, or tetrazole, can lead to diverse biological activities, including antifungal, antiviral, and anticancer effects.[1][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. The following are representative protocols for assessing the anticancer and anti-inflammatory activities of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), reference, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
The following diagrams illustrate a general synthetic workflow for the preparation of 2-(3-chloropyridin-2-yl)acetamide derivatives and a hypothetical signaling pathway that these compounds might inhibit, based on the known activities of similar pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-substituted Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted pyridines in cornerstone palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is paramount for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceutical agents and functional materials.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the rate-determining step: the oxidative addition of the Carbon-Halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor; weaker bonds generally lead to faster reactions under milder conditions.[1]
The established trend for Carbon-Halogen bond dissociation energies (BDE) is C-Cl > C-Br.[1]
This fundamental difference in bond strength is the primary reason why bromopyridines are typically more reactive than the corresponding chloropyridines in oxidative addition.[1] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1] While this trend holds for most cross-coupling reactions, it is important to note that in nucleophilic aromatic substitution (SNAr), the reactivity order can be inverted (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, rather than the expulsion of the leaving group.[3][4]
Comparative Performance in Cross-Coupling Reactions
While bromopyridines are generally more reactive, significant advances in ligand and catalyst technology have enabled the efficient use of the more economical chloropyridines.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] For halopyridines, the difference in reactivity is pronounced.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 6 h | ~95%[7] |
| 3-Chloropyridine | Phenylboronic Acid Pinacol Ester | XPhos Pd G3 (1 mol%) | K₃PO₄ | 2-MeTHF | 100 °C / 12-24 h | ~90%[7] |
| 2-Bromopyridine | 4-Anisylboronic Acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 °C | 74%[8] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 °C / 10 min (MW) | 65%[9] |
Analysis: The data clearly indicates that bromopyridines can be coupled under milder conditions with traditional catalysts like Pd(PPh₃)₄.[7] Chloropyridines, due to their stronger C-Cl bond, often necessitate more advanced, highly active catalyst systems (e.g., Buchwald precatalysts with biarylphosphine ligands), higher temperatures, and longer reaction times to achieve comparable yields.[1][7]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds between an aryl halide and an amine.[10][11][12] The reactivity difference between bromo- and chloropyridines is also significant in this transformation, often requiring distinct catalyst systems for optimal results.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 °C / 4 h | 60%[13] |
| 4-Chloropyridine HCl | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 °C / 21 h | 95% |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 100 °C / 30 min (MW) | >95% (at C2)[14] |
Analysis: While both substrates can undergo successful amination, chloropyridines generally require more electron-rich and sterically hindered phosphine ligands (like XPhos) to facilitate the challenging oxidative addition step.[1] Bromopyridines can often be coupled effectively with a wider range of less specialized ligands.[13] In di-substituted pyridines, the inherent reactivity differences can be exploited for regioselective amination, as seen with 2,4-dichloropyridine where the C2 position is more reactive.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[15][16][17] The reactivity trend for the halide is I > OTf > Br > Cl.[15]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C / 3 h | 96%[18] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT / 3 h | ~85-90% (Aryl Halide General)[15] |
| 4-Iodobenzonitrile (for comparison) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT / 3 h | 89%[15] |
Analysis: Bromopyridines are excellent substrates for the Sonogashira coupling, affording high yields under relatively standard conditions.[18] While general protocols for aryl chlorides exist, they are less reactive than their bromo and iodo counterparts.[15] Achieving high yields with chloropyridines may require higher temperatures or more active catalyst systems, especially for less activated substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine[7]
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloropyridine[7]
-
To an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) in a glovebox or under a stream of argon.
-
Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon three times.
-
Add degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine Derivative[13]
-
Add 2-bromo-6-methylpyridine (18 mmol), (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), NaOBuᵗ (25 mmol), (±)-BINAP (0.35 mmol), and [Pd₂(dba)₃] (0.18 mmol) to a Schlenk vessel.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the mixture to 80 °C with stirring for 4 hours.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.
-
Recrystallize the product from pentane/diethyl ether.
Protocol 4: Sonogashira Coupling of an Aryl Halide[15]
-
To a solution of the aryl halide (e.g., bromopyridine, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3 hours at room temperature.
-
Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Visualizations of Mechanisms and Workflows
Conclusion
-
Bromopyridines are generally more reactive due to the weaker C-Br bond, allowing for milder reaction conditions, shorter reaction times, and a broader range of compatible catalyst systems.[1] They are often the substrate of choice when dealing with sensitive functional groups.
-
Chloropyridines are less reactive but are often more readily available and cost-effective.[1] Modern advancements in catalyst design, particularly the development of bulky, electron-rich biarylphosphine ligands and specialized precatalysts, have made their use in cross-coupling reactions highly efficient and scalable, bridging the reactivity gap.[1][7]
For researchers and process chemists, a thorough evaluation of catalyst systems is recommended when employing chloropyridines, whereas more standard conditions are often sufficient for their bromo- counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Analysis of the Bioactivity of 2-(3-Chloropyridin-2-yl)acetic Acid and its Thioether Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 2-(3-Chloropyridin-2-yl)acetic acid and its conceptual thioether analogues. Due to the limited publicly available data on the specific target compounds, this comparison leverages experimental data from structurally related pyridine derivatives to provide insights into their potential biological activities. The following sections present a summary of cytotoxicity data, detailed experimental protocols for relevant assays, and visualizations of conceptual experimental workflows.
Data Presentation
The bioactivity of pyridine derivatives can be assessed through various assays, including cytotoxicity against cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for metal complexes of a Schiff base ligand derived from 2-acetylpyridine, serving as a proxy for the bioactivity of pyridine-acetic acid and thioether-containing structures.
| Compound/Complex | Cell Line | IC50 (µg/mL) |
| [Cu(L1)Cl2] | MCF-7 | > 50 |
| [Co(L1)Cl2] | MCF-7 | > 50 |
| [Ni(L1)Cl2] | MCF-7 | > 50 |
| [Zn(L1)Cl2] | MCF-7 | > 50 |
Data sourced from Gwaram et al. (2012). L1 represents the Schiff base ligand derived from 2-acetylpyridine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the bioactivity of the compounds of interest, based on established protocols.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on a cell line.
Materials:
-
Human breast cancer cell line (MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The old medium is removed from the 96-well plates, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
The following diagrams illustrate conceptual workflows for the synthesis and evaluation of the bioactivity of the target compounds.
A Comparative Guide to the Cross-Reactivity Profiles of Pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several pyridine-based kinase inhibitors. Understanding the selectivity of these compounds is crucial for interpreting experimental results, predicting potential off-target effects, and guiding the development of more specific and effective therapeutic agents. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways affected by these inhibitors.
Cross-Reactivity Profiling Data
The following table summarizes the cross-reactivity data for three prominent pyridine-based kinase inhibitors: Selpercatinib, Gefitinib, and Erlotinib. The data, primarily sourced from KINOMEscan™ assays, measures the binding affinity of each compound against a large panel of human kinases. The results are presented as dissociation constants (Kd), a measure of binding affinity where a lower value signifies a stronger interaction.
| Kinase Target | Selpercatinib (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Primary Cellular Process(es) |
| Primary Targets | ||||
| RET | 0.4 | >10000 | >10000 | Cell proliferation, survival, differentiation |
| EGFR | >10000 | 3.7 | 2 | Cell proliferation, survival, migration |
| EGFR (L858R) | >10000 | 2.2 | 1 | Cell proliferation, survival, migration |
| EGFR (T790M) | >10000 | 130 | 480 | Drug resistance |
| Selected Off-Targets | ||||
| AAK1 | >10000 | 280 | 1800 | Clathrin-mediated endocytosis |
| ABL1 | >10000 | >10000 | 360 | Cell proliferation, differentiation, apoptosis |
| AURKA | >10000 | 2500 | 1500 | Mitosis, cell cycle regulation |
| FAK (PTK2) | 980 | 1200 | 440 | Cell adhesion, migration, proliferation |
| FLT3 | 3.7 | >10000 | >10000 | Hematopoiesis, cell proliferation |
| JAK2 | >10000 | >10000 | 130 | Signal transduction, inflammation |
| KDR (VEGFR2) | 60 | 160 | 300 | Angiogenesis, vascular development |
| LCK | >10000 | 1000 | 230 | T-cell activation and development |
| SRC | >10000 | 470 | 130 | Cell adhesion, migration, proliferation |
| STK10 | >10000 | >10000 | 26 | Lymphocyte migration and activation |
Data is illustrative and compiled from various sources. Exact values may vary between experimental conditions.
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using competitive binding assays and cellular thermal shift assays. Below are detailed methodologies for these key experiments.
KINOMEscan™ Competition Binding Assay
This assay measures the direct interaction between a test compound and a panel of purified kinases.
Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of a control (vehicle-treated) sample. This data is then used to calculate the dissociation constant (Kd), which represents the concentration of the test compound that binds to half of the kinase population at equilibrium.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical technique used to verify and quantify the engagement of a ligand with its protein target within the complex environment of a cell.
Principle: The binding of a ligand, such as a small molecule inhibitor, generally increases the thermal stability of its target protein. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This differential stability allows for the quantification of target engagement.[1]
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control to allow for compound entry and target binding.
-
Heat Treatment: The cell suspensions are heated to a range of temperatures in a thermal cycler.
-
Cell Lysis: The cells are lysed to release the cellular proteins. This is often achieved through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the test compound indicates target stabilization and therefore, engagement.
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways affected by the selected pyridine-based kinase inhibitors.
RET Signaling Pathway and Selpercatinib Inhibition
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, when activated by ligands or through oncogenic fusions/mutations, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. Selpercatinib is a highly selective inhibitor of RET.[2][3][4][5][6]
EGFR Signaling Pathway and Gefitinib/Erlotinib Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth and proliferation. Gefitinib and Erlotinib are inhibitors of EGFR.[7][8][9]
Off-Target Effects of Erlotinib on the JAK/STAT Pathway
Erlotinib, in addition to its primary target EGFR, has been shown to inhibit Janus Kinase 2 (JAK2). JAK2 is a key component of the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. Inhibition of JAK2 by erlotinib can lead to downstream effects that are independent of its EGFR-inhibitory activity.[10]
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 3. Activation of the AKT-mTOR pathway confers selpercatinib resistance in thyroid cancer cells harboring the CCDC6-RET fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyridine carboxylic acids is paramount in various stages of pharmaceutical development and research. The selection of a robust and reliable analytical method is a critical decision that can significantly impact the quality and integrity of experimental data. This guide provides a comprehensive comparison of common analytical techniques used for the validation of methods for pyridine carboxylic acids, supported by experimental data and detailed protocols to aid in method selection and implementation.
Method Comparison at a Glance
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the analysis of pyridine carboxylic acids.
| Validation Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999[1] | > 0.996[1] | Typically > 0.99 |
| Accuracy (% Recovery) | 98-102%[1] | 89-101%[1] | Typically 95-105% |
| Precision (% RSD) | < 2%[1] | < 3%[1] | Typically < 5% |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated)[1] | 0.006 mg/kg (for pyridine)[1] | µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated)[1] | 0.02 mg/kg (for pyridine)[1] | µg/mL to ng/mL range |
Note: The data for GC and the estimated HPLC values are based on the analysis of pyridine or a related anhydride, which can serve as a proxy for the performance expected for pyridine carboxylic acids.[1] CE data is based on typical performance characteristics for small molecule analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pyridine carboxylic acids due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.
Experimental Protocol: Reverse-Phase HPLC for Pyridine Carboxylic Acid Isomers
This protocol provides a general framework for the separation of pyridine carboxylic acid isomers. Optimization will be required based on the specific isomers and sample matrix.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A mixed-mode column, such as a Coresep 100, is effective for separating isomers by exploring differences in their hydrophobic and ionic properties.[2] Alternatively, a reverse-phase C18 column can be used.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid for MS compatibility) is common.[2][3] The retention is controlled by the ACN concentration, buffer pH, and buffer concentration.[2]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of maximum absorbance for the specific pyridine carboxylic acid (e.g., 239 nm or 254 nm).[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[3]
Logical Workflow for HPLC Analysis
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridine carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.[4]
Experimental Protocol: GC-MS Analysis of Pyridine Carboxylic Acids (with Derivatization)
This protocol outlines a general approach for GC-MS analysis. The choice of derivatizing agent and temperature program will depend on the specific analytes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).[1]
-
Derivatization: Silylation is a common derivatization technique for carboxylic acids, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Column: A capillary column suitable for the analysis of the derivatized acids, such as a DB-5ms.[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An optimized temperature ramp is crucial for the separation of different pyridine carboxylic acid derivatives.
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.[1]
-
Sample Preparation: The sample containing pyridine carboxylic acids is dried and then heated with the derivatizing agent in a suitable solvent.
Experimental Workflow for GC Analysis
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like pyridine carboxylic acids. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol provides a starting point for the CZE analysis of pyridine carboxylic acids.
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution is used to control the pH and conductivity. For example, 20 mM 2,6-pyridinedicarboxylic acid has been used as a BGE for the analysis of various anions.[5] Phosphate buffers are also commonly used.[6]
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Direct or indirect UV detection. For indirect detection, a chromophore is added to the BGE.[5][6]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer and filter if necessary.
Signaling Pathway of Analyte Separation in CZE
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 5. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of perfluorocarboxylic acids using capillary electrophoresis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Chloro-Substituted Pyridine Derivatives Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. Pyridine-based compounds have emerged as a promising class of molecules with a broad spectrum of biological activities, including antifungal properties. This guide provides a comparative analysis of the in vitro efficacy of various chloro-substituted pyridine derivatives against clinically relevant fungal pathogens. Due to a lack of publicly available data on the specific antifungal activity of 2-(3-Chloropyridin-2-YL)Acetic acid derivatives, this guide focuses on structurally related chloro-substituted pyridine compounds to provide a relevant comparative framework for researchers in the field. The data presented herein is compiled from recent studies and aims to offer a clear, objective overview to inform further research and development efforts.
Quantitative Efficacy of Chloro-Substituted Pyridine Derivatives
The antifungal efficacy of various chloro-substituted pyridine derivatives has been evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for assessing antifungal activity. The following tables summarize the MIC values of selected chloro-substituted pyridine derivatives against various fungal species.
| Compound | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | - | Thifluzamide | - |
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Gibberella zeae | Good activity | - | - |
| Fusarium oxysporum | Good activity | - | - | |
| Cochliobolus mandshurica | Good activity | - | - | |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | - | - |
| Candida parapsilosis | 128 - 256 | - | - |
Note: "Good activity" indicates that the source material cited positive antifungal results without specifying MIC values. Further details can be found in the cited literature.
Experimental Protocols
The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The most common methods employed in the cited studies are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for initial screening of antifungal activity.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for quantitative measurement of in vitro antifungal activity.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates also include a positive control (medium with fungal inoculum, without the test compound) and a negative control (medium only). The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Kirby-Bauer Disk Diffusion Method
This method is often used for preliminary screening of the antifungal activity of a large number of compounds.
-
Preparation of Agar Plates: A standardized suspension of the fungal strain is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper discs impregnated with a known concentration of the test compounds are placed on the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions to allow for fungal growth.
-
Measurement of Inhibition Zones: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented). A larger diameter indicates a higher antifungal activity of the compound.
Potential Mechanism of Action and Experimental Workflow
The antifungal activity of pyridine derivatives can be attributed to various mechanisms, including the inhibition of essential fungal enzymes. One such target is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Conclusion
While direct data on the antifungal efficacy of this compound derivatives is not currently available in the public domain, the broader class of chloro-substituted pyridine derivatives demonstrates significant potential as antifungal agents. The studies reviewed in this guide indicate that these compounds can exhibit potent activity against a variety of fungal pathogens, including those resistant to existing therapies. The likely mechanisms of action, such as the inhibition of succinate dehydrogenase, present promising avenues for the development of new fungicides. Further research, including the synthesis and evaluation of this compound derivatives and related analogues, is warranted to fully explore the therapeutic potential of this chemical space. The experimental protocols and comparative data presented here serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.
Comparative study of synthetic routes to substituted pyridine acetic acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine acetic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their synthesis is a subject of ongoing research, with various methodologies developed to achieve high yields, functional group tolerance, and operational simplicity. This guide provides a comparative analysis of prominent synthetic routes to these valuable molecules, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to substituted pyridine acetic acids, allowing for a rapid and objective comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: Three-Component Synthesis | Route 2: From Vinylpyridines | Route 3: From Nicotinic Acid/Esters | Route 4: Oxidation of Picolines | Route 5: Hydrolysis of Salts |
| Starting Material | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | 3-Vinylpyridine | Nicotinic acid or Ethyl nicotinate | Substituted Picoline (Methylpyridine) | Pyridine acetic acid hydrochloride |
| Key Reagents | TsCl, Et₃N, NaOMe | Morpholine, Sulfur, HCl | Na, Ethyl acetate, H₂SO₄, Morpholine, Sulfur, HCl | KMnO₄ or Catalytic O₂ | KOH |
| Number of Steps | 1 (one-pot) | 2 | 3 | 1 | 1 |
| Overall Yield | Good to excellent (up to 94%)[1][2] | ~75-86%[3][4] | Good (multi-step, e.g., 90% for first step)[5] | Variable (e.g., up to 95%)[6] | Quantitative[7] |
| Reaction Temperature | Room temperature to 200°C (microwave)[2] | Reflux (120-140°C)[3] | Reflux[5][8] | Elevated temperatures (e.g., 150-210°C)[6] | Not specified, likely mild |
| Purity | High, requires chromatographic purification[2] | Crystalline product, may require recrystallization[3] | Requires purification at each step[5][8] | Requires purification | High |
Synthetic Route Analysis
This section provides a detailed analysis of each synthetic route, including a general description, advantages, disadvantages, and a detailed experimental protocol.
Route 1: Three-Component Synthesis Using Meldrum's Acid
This modern approach offers a convergent and flexible synthesis of substituted 2-(pyridyl)acetic acid derivatives.[1] It leverages the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and subsequently as electrophiles.[1][2]
-
General Description: The reaction involves the activation of a pyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate then undergoes ring-opening and decarboxylation upon the addition of a nucleophile.[1]
-
Advantages:
-
High efficiency and good to excellent yields.
-
Convergent, one-pot procedure.
-
Wide substrate scope, allowing for the introduction of various substituents on the pyridine ring, the acetic acid backbone, and the terminal functional group.[2]
-
Avoids the use of heavy metals.
-
-
Disadvantages:
-
Requires the synthesis of substituted Meldrum's acid derivatives.
-
The final products often require chromatographic purification.
-
-
Substitution: To a solution of the pyridine-N-oxide (1.1 equiv) and the Meldrum's acid derivative (1.0 equiv) in ethyl acetate (0.2 M), add tosyl chloride (1.1 equiv) and triethylamine (2.1 equiv). Stir the mixture at room temperature overnight.
-
Ring-opening and Decarboxylation: Remove the solvent under reduced pressure. Add the desired nucleophile and appropriate solvent and reagents. For example, for methanolysis, add sodium methoxide (2.2 equiv) in methanol (2.5 M) and stir at room temperature for 2-6 hours.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
Route 2: Synthesis from 3-Vinylpyridine
This two-step method provides a direct route to 3-pyridylacetic acid hydrochloride with high yields.[3][4]
-
General Description: The synthesis involves the reaction of 3-vinylpyridine with morpholine and sulfur to form 3-pyridinethioacetylmorpholine, which is subsequently hydrolyzed with hydrochloric acid.[3]
-
Advantages:
-
Disadvantages:
-
The first step requires refluxing for an extended period (12 hours).[3]
-
Uses morpholine and sulfur.
-
-
Synthesis of 3-Pyridinethioacetylmorpholine: To 86.8 g of 3-vinylpyridine, add 79 g of morpholine. With stirring, add 29 g of sulfur. Heat the mixture to reflux and maintain for 12 hours. Pour the reactant into ice water and filter. Wash the crystals with ice water and air-dry to obtain 160.2 g of faint yellow crystalline 3-pyridinethioacetylmorpholine (yield: 87.3%).
-
Hydrolysis to 3-Pyridylacetic Acid Hydrochloride: Mix 160.2 g of 3-pyridinethioacetylmorpholine with 182 ml of hydrochloric acid. Reflux for 6 hours and then filter. Concentrate the filtrate under reduced pressure and cool to induce crystallization. Refine the crystals with 130 ml of concentrated hydrochloric acid. Dry the product to obtain 107.6 g of white crystalline 3-pyridylacetic acid hydrochloride (yield: 86%).
Route 3: Synthesis from Nicotinic Acid or Ethyl Nicotinate
This is a more traditional, multi-step approach to 3-pyridylacetic acid.[5][8]
-
General Description: Ethyl nicotinate is reacted with ethyl acetate and sodium metal, followed by hydrolysis to yield 3-acetylpyridine.[5] This intermediate is then converted to 3-pyridinethioacetylmorpholine via a Willgerodt-Kindler reaction, which is subsequently hydrolyzed to the desired product.[8]
-
Advantages:
-
Starts from readily available and relatively inexpensive starting materials.
-
Well-established chemistry.
-
-
Disadvantages:
-
Multi-step synthesis with purification required at each stage, potentially lowering the overall yield.
-
Uses hazardous reagents like sodium metal.
-
-
Mix 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.
-
Heat the mixture to reflux and react for 5 hours.
-
Cool the reaction and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oil layer, add 650 ml of 20% sulfuric acid, and reflux for 2 hours.
-
Cool and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and distill under reduced pressure to obtain 83.2 g of 3-acetylpyridine (yield: 90.2%).
Route 4: Oxidation of Picolines
Direct oxidation of substituted methylpyridines (picolines) offers a straightforward route to the corresponding pyridine carboxylic acids.
-
General Description: The methyl group of a picoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or through catalytic oxidation with oxygen.[6][9]
-
Advantages:
-
Direct, one-step conversion.
-
Can be a cost-effective method for large-scale production.[9]
-
-
Disadvantages:
-
The reaction conditions can be harsh.
-
Selectivity can be an issue with multiple oxidizable sites on the substrate.
-
The use of stoichiometric strong oxidants generates significant waste.
-
-
In a 5-L flask, dissolve 50 g of α-picoline in 2500 ml of water.
-
Add 90 g of potassium permanganate and heat on a steam bath until the purple color disappears (approx. 1 hour).
-
Add a second 90 g portion of permanganate and 500 ml of water, and continue heating until the color is discharged (2-2.5 hours).
-
Filter the hot solution to remove manganese oxides and wash the precipitate with hot water.
-
Concentrate the filtrate, acidify with concentrated HCl, and evaporate to dryness.
-
Extract the solid residue with hot 95% ethanol.
-
Saturate the ethanolic solution with dry HCl gas to precipitate picolinic acid hydrochloride.
Route 5: Hydrolysis of Pyridine Acetic Acid Salts
This is a simple deprotection step to obtain the free acid from its salt form.
-
General Description: The hydrochloride salt of a pyridine acetic acid is treated with a base, such as potassium hydroxide, to yield the free carboxylic acid.[7]
-
Advantages:
-
Simple and high-yielding, often quantitative.[7]
-
Mild reaction conditions.
-
-
Disadvantages:
-
Requires the prior synthesis of the salt.
-
-
Suspend 2-(pyridin-3-yl)acetic acid hydrochloride (13.2 g, 75.6 mmol) in ethanol (100 mL).
-
Slowly add an ethanol solution of 0.5 M potassium hydroxide (150 mL).
-
Stir the mixture until it becomes homogeneous.
-
Filter to remove the potassium chloride precipitate.
-
Concentrate the filtrate and dry to obtain 2-(pyridin-3-yl)acetic acid (10.6 g, quantitative yield).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of two key synthetic routes.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 4. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Comparative Assessment of Herbicidal Activity in Pyridine Acetic Acid Isomers
A guide for researchers on the phytotoxic potential of 2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid, leveraging their properties as synthetic auxins.
Introduction
Pyridine acetic acid isomers, namely 2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid, are synthetic compounds that exhibit auxin-like activity in plants. Auxins are a class of plant hormones that regulate various growth and developmental processes. At elevated concentrations, synthetic auxins can disrupt normal physiological functions, leading to uncontrolled growth and ultimately, plant death. This characteristic makes them effective herbicides for broadleaf weed control. This guide provides a comparative overview of the herbicidal potential of these three isomers, supported by available data on their biological activity and detailed experimental protocols for their assessment.
While direct, side-by-side comparative studies on the herbicidal efficacy of the three pyridine acetic acid isomers are limited in readily available literature, their auxin activity serves as a strong proxy for their herbicidal potential. The herbicidal effect of auxin-like substances is directly related to their ability to induce physiological responses such as cell elongation, which, at high concentrations, becomes phytotoxic.
Data on Auxin and Herbicidal Activity
The herbicidal activity of pyridine acetic acid isomers is a manifestation of their auxin activity at supraoptimal concentrations. The data presented below is based on standard auxin bioassays, which measure the growth-promoting effects at lower concentrations. It is an established principle that compounds exhibiting high auxin activity will also demonstrate significant herbicidal effects at higher application rates.
Table 1: Comparative Auxin Activity of Pyridine Acetic Acid Isomers
| Compound | Isomer Position | Relative Auxin Activity | Remarks |
| 2-Pyridylacetic Acid | Ortho | Moderate | Exhibits auxin-like properties, capable of inducing cell elongation. |
| 3-Pyridylacetic Acid | Meta | Low to Moderate | Generally shows weaker auxin activity compared to the ortho and para isomers. |
| 4-Pyridylacetic Acid | Para | High | Demonstrates the strongest auxin activity among the three isomers, suggesting the highest herbicidal potential. |
Experimental Protocols
To assess the herbicidal activity of pyridine acetic acid isomers, standard bioassays are employed. These protocols are designed to quantify the phytotoxic effects of chemical compounds on target plant species. Below are detailed methodologies for two common assays.
Seed Germination and Seedling Growth Inhibition Assay
This method assesses the effect of the test compounds on the early developmental stages of plants.
Objective: To determine the concentration-dependent inhibitory effect of pyridine acetic acid isomers on seed germination and seedling growth of a model dicot (e.g., cress, Lepidium sativum) and monocot (e.g., oat, Avena sativa) weed species.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of cress (Lepidium sativum) and oat (Avena sativa)
-
Pyridine acetic acid isomers (2-, 3-, and 4-pyridylacetic acid)
-
Solvent (e.g., acetone or ethanol)
-
Distilled water
-
Growth chamber with controlled temperature (25 ± 2°C) and light conditions (16h light/8h dark cycle)
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each pyridine acetic acid isomer in a suitable solvent. From the stock solutions, prepare a series of dilutions (e.g., 10, 50, 100, 250, 500 ppm) in distilled water. A control solution containing only the solvent at the same concentration used in the highest test solution should also be prepared.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each Petri dish.
-
Seed Plating: Place 20 seeds of either cress or oat, evenly spaced, on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions.
-
Data Collection: After 7 days, measure the following parameters:
-
Germination percentage.
-
Root length of each seedling.
-
Shoot length of each seedling.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the IC50 (concentration causing 50% inhibition) value for each isomer on root and shoot growth.
Whole Plant Foliar Spray Assay
This method evaluates the post-emergence herbicidal activity of the compounds.
Objective: To assess the phytotoxicity of pyridine acetic acid isomers when applied as a foliar spray to young weed plants.
Materials:
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Seeds of a target broadleaf weed (e.g., common lambsquarters, Chenopodium album).
-
Pyridine acetic acid isomers.
-
Surfactant (e.g., Tween 20).
-
Spray chamber or handheld sprayer.
-
Greenhouse with controlled temperature and light conditions.
Procedure:
-
Plant Growth: Sow the seeds of the target weed in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.
-
Preparation of Spray Solutions: Prepare solutions of each pyridine acetic acid isomer at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in water containing a surfactant (e.g., 0.1% v/v). A control solution of water and surfactant should also be prepared.
-
Application: Spray the plants uniformly with the respective test solutions until the foliage is thoroughly wet. Ensure even coverage by using a calibrated sprayer.
-
Post-treatment Care: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.
-
Assessment: Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0 = no effect, 100 = complete plant death). Symptoms to note include epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and stunting.
-
Data Analysis: Determine the effective dose (ED50) for each isomer that causes a 50% visual injury or reduction in fresh weight compared to the control.
Visualization of Experimental Workflow and Mode of Action
The following diagrams illustrate the experimental workflow for assessing herbicidal activity and the general mode of action of auxin-like herbicides.
Caption: Workflow for assessing the herbicidal activity of pyridine acetic acid isomers.
Caption: Simplified signaling pathway for auxin-like herbicides.
Conclusion
The herbicidal activity of pyridine acetic acid isomers is intrinsically linked to their auxin-like properties. Based on structure-activity relationships typical for auxins, 4-pyridylacetic acid is predicted to have the highest herbicidal potential, followed by 2-pyridylacetic acid, with 3-pyridylacetic acid likely being the least active. To confirm and quantify these differences, the detailed experimental protocols provided in this guide can be utilized. Further research focusing on direct comparative trials under various environmental conditions and on a broader range of weed species is necessary to fully elucidate the herbicidal profile of these isomers for potential agrochemical applications.
Safety Operating Guide
Prudent Disposal of 2-(3-Chloropyridin-2-YL)Acetic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Chloropyridin-2-YL)Acetic acid could be located. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals, particularly chlorinated organic acids and pyridine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for specific guidance.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the presence of a chlorinated pyridine ring and an acetic acid group, this compound should be treated as a hazardous substance.
Hazard Assessment and Waste Identification
Given the chemical structure, this compound should be presumed to be toxic and potentially corrosive. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1] Chlorinated organic compounds can also pose environmental hazards and may require specific disposal methods, such as high-temperature incineration.[2][3] Therefore, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn. It is advisable to inspect gloves before use and to change them frequently, especially if contamination is suspected.
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.[6]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation. Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as described above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal
The final disposal of this compound must be handled by professionals.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Recommended Disposal Method: For chlorinated organic compounds and pyridine derivatives, high-temperature incineration in an approved facility is the generally recommended method of disposal.[2][3]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1]
Summary of Key Safety and Disposal Information
| Aspect | Guideline | Rationale |
| Hazard Classification | Treat as toxic and corrosive hazardous waste. | Based on the structure containing a chlorinated pyridine ring and an acetic acid moiety. |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat. | To prevent eye and skin contact. |
| Handling | Use a chemical fume hood. | To prevent inhalation of dust or vapors.[4][5] |
| Waste Segregation | Collect solid, liquid, and contaminated PPE in separate, labeled hazardous waste containers. | To prevent accidental reactions and ensure proper disposal.[6] |
| Spill Cleanup | Use inert absorbent material and decontaminate the area. | To safely manage accidental releases. |
| Final Disposal | Through institutional EHS or a licensed contractor; likely high-temperature incineration.[2][3] | To ensure safe and environmentally sound disposal. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[1] | To prevent water contamination and exposure to waste handlers. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3-Chloropyridin-2-YL)Acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Chloropyridin-2-YL)Acetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. | Protects eyes from splashes. |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact and potential absorption. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Avoids inhalation of dust or aerosols.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent exposure. A lab coat is standard. | Protects skin from accidental spills.[1] |
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[3]
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Before starting, ensure all necessary PPE is worn correctly.
-
Avoid the formation of dust and aerosols.[4]
2. Handling the Compound:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Categorization:
-
This compound is a chlorinated organic acid. Waste containing this chemical should be classified as halogenated organic waste.[5]
2. Collection and Storage:
-
Collect waste in a designated, properly labeled, and closed container.[1]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
-
Do not mix with other types of waste, particularly non-halogenated solvents, acids, or bases.[6]
3. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[4]
-
Arrange for disposal through a licensed chemical waste management company.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
